N,N,5-Trimethylisoxazol-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N,5-trimethyl-1,2-oxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5-4-6(7-9-5)8(2)3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUDDTPYFKELQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N,N,5-Trimethylisoxazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, and the current understanding of N,N,5-Trimethylisoxazol-3-amine. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery.
Chemical Properties
This compound, with the CAS number 60148-37-0, is a substituted isoxazole derivative. The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. While extensive experimental data for this specific compound is limited in publicly available literature, its fundamental properties can be summarized and predicted based on its structure.
Table 1: Summary of Chemical Properties for this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂O | PubChem[1] |
| Molecular Weight | 126.16 g/mol | PubChem[1] |
| CAS Number | 60148-37-0 | BLD Pharm[2] |
| IUPAC Name | This compound | PubChem[1] |
| Structure | Inferred from name | |
| Predicted Boiling Point | Not available | |
| Predicted Melting Point | Not available | |
| Predicted Solubility | Not available |
Synthesis of this compound: A Proposed Experimental Protocol
The proposed synthesis involves a two-step process:
-
Synthesis of 3-Amino-5-methylisoxazole: This precursor is a known compound and several synthetic routes have been reported. A common method involves the cyclization of a suitable precursor with hydroxylamine.[3][4]
-
N,N-Dimethylation of 3-Amino-5-methylisoxazole: The resulting primary amine can then be dimethylated to yield the target tertiary amine, this compound.
Below is a detailed, hypothetical experimental protocol for this synthesis.
Step 1: Synthesis of 3-Amino-5-methylisoxazole
This protocol is adapted from known procedures for the synthesis of 3-amino-5-alkylisoxazoles.[5]
Materials:
-
Ethyl acetoacetate
-
Acetonitrile
-
Sodium hydride (NaH) or another suitable base
-
Hydroxylamine hydrochloride
-
Potassium carbonate
-
Toluene
-
Anhydrous ferric chloride
-
Concentrated hydrochloric acid
-
30% Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Appropriate solvents for extraction and purification (e.g., ethyl acetate, hexane)
Procedure:
-
Formation of Acetoacetonitrile: In a flame-dried round-bottom flask under a nitrogen atmosphere, a solution of ethyl acetoacetate and acetonitrile in an appropriate solvent (e.g., tetrahydrofuran) is treated with a strong base such as sodium hydride at a low temperature. The reaction is allowed to warm to room temperature and stirred until completion.
-
Cyclization with Hydroxylamine: The resulting acetoacetonitrile is then reacted with hydroxylamine hydrochloride in the presence of a base like potassium carbonate in an aqueous solution. The mixture is heated to facilitate the cyclization reaction.
-
Work-up and Isolation: After cooling, the reaction mixture is extracted with an organic solvent. The organic layer is washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 3-amino-5-methylisoxazole.
-
Purification: The crude product can be purified by recrystallization or column chromatography to obtain pure 3-amino-5-methylisoxazole.
Step 2: N,N-Dimethylation of 3-Amino-5-methylisoxazole
This step will utilize a standard reductive amination procedure.
Materials:
-
3-Amino-5-methylisoxazole (from Step 1)
-
Formaldehyde (37% aqueous solution)
-
Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB)
-
Methanol or other suitable solvent
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Appropriate solvents for extraction (e.g., dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask, 3-amino-5-methylisoxazole is dissolved in methanol.
-
Formation of the Imine: To this solution, an excess of aqueous formaldehyde is added, and the mixture is stirred at room temperature.
-
Reduction: After a suitable time for imine formation, the reducing agent (e.g., sodium borohydride) is added portion-wise at 0 °C. The reaction is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane.
-
Isolation and Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to give the crude this compound. The product can be further purified by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not available in the searched literature, the expected spectroscopic features can be predicted based on its structure.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - A singlet corresponding to the methyl group on the isoxazole ring (C5-CH₃). - A singlet for the two equivalent methyl groups on the amine nitrogen (N(CH₃)₂). - A singlet for the proton on the isoxazole ring (C4-H). |
| ¹³C NMR | - A signal for the methyl carbon on the isoxazole ring. - A signal for the carbons of the N-methyl groups. - Signals for the quaternary carbons and the CH carbon of the isoxazole ring. |
| FT-IR | - C-H stretching vibrations for the methyl groups. - C=N and C=C stretching vibrations characteristic of the isoxazole ring. - C-N stretching vibrations for the tertiary amine. - Absence of N-H stretching bands, confirming the tertiary nature of the amine.[6][7] |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of C₆H₁₀N₂O. - Fragmentation patterns characteristic of isoxazoles and tertiary amines. |
Biological Activity and Signaling Pathways
As of the date of this guide, there is no publicly available information regarding the biological activity, pharmacological properties, or mechanism of action of this compound. The isoxazole moiety is present in a number of biologically active compounds, and derivatives of 3-aminoisoxazole have been investigated for various therapeutic applications.[8][9] However, the specific activity of this trimethylated derivative remains to be elucidated.
Further research, including in vitro and in vivo screening, would be necessary to determine if this compound possesses any significant biological effects.
Experimental Workflows and Diagrams
To aid in the synthesis of this compound, a workflow diagram for the proposed synthetic route is provided below.
Caption: Proposed two-step synthesis of this compound.
Conclusion
This compound is a chemical compound with limited available data. This guide has provided a summary of its known chemical properties and a detailed, plausible protocol for its synthesis. The absence of information on its biological activity presents an opportunity for future research to explore its potential pharmacological applications. The provided synthetic workflow and predicted spectroscopic data will be valuable for researchers aiming to synthesize and characterize this molecule.
References
- 1. This compound | C6H10N2O | CID 91884803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 60148-37-0|this compound|BLD Pharm [bldpharm.com]
- 3. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 4. 3-Amino-5-methylisoxazole synthesis - chemicalbook [chemicalbook.com]
- 5. CN107602497B - Preparation method of 3-amino-5-alkylisoxazole - Google Patents [patents.google.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
N,N,5-Trimethylisoxazol-3-amine: An Overview of a Sparsely Documented Compound
CAS Number: 60148-37-0 Molecular Formula: C₆H₁₀N₂O Molecular Weight: 126.16 g/mol
Introduction
N,N,5-Trimethylisoxazol-3-amine is a substituted isoxazole derivative. While its chemical structure is defined, a comprehensive review of publicly available scientific literature and technical databases reveals a significant lack of in-depth information regarding its synthesis, specific chemical properties, biological activities, and mechanism of action. This guide aims to provide a transparent overview of the available information, supplemented with general knowledge of the isoxazole chemical class to offer context for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Data
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not described in the surveyed literature. However, general synthetic routes for the core structure, 3-amino-5-methylisoxazole, have been reported. These methods can provide a foundational understanding for the potential synthesis of its N,N-dimethylated derivative.
One common approach to the 3-amino-5-methylisoxazole core involves the reaction of a nitrile compound with hydroxyurea in the presence of an alkali metal hydroxide. The pH is typically maintained between 10.1 and 13.[1][2] Another method describes the reaction of 3-hydroxybutanenitrile with hydroxylamine hydrochloride and potassium carbonate, followed by treatment with iron(III) chloride.[3]
Hypothetical Synthesis Workflow
Based on general organic chemistry principles, a potential synthesis for this compound could involve the N-alkylation of 3-amino-5-methylisoxazole. This is a logical, though unconfirmed, pathway.
Caption: Hypothetical synthesis of this compound.
Biological Activity and Signaling Pathways
There is no specific information in the scientific literature detailing the biological activity or the mechanism of action of this compound. Consequently, no signaling pathways involving this compound can be described or visualized.
However, the broader class of isoxazole derivatives is known to exhibit a wide range of pharmacological activities.[4][5][6][7][8] These activities are highly dependent on the specific substitutions on the isoxazole ring. Documented biological effects of various isoxazole-containing compounds include:
-
Antimicrobial Activity: Many isoxazole derivatives have been investigated for their antibacterial and antifungal properties.[4][5][6]
-
Anticancer Activity: Certain substituted isoxazoles have demonstrated cytotoxic effects against various cancer cell lines.[4][8]
-
Anti-inflammatory Activity: The isoxazole scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs).[4]
-
Analgesic and Anticonvulsant Properties: Some isoxazole derivatives have shown effects on the central nervous system.[4]
Logical Relationship of Isoxazole Biological Screening
For a novel, uncharacterized isoxazole derivative like this compound, a logical first step in determining its biological activity would be to screen it against a panel of common assays.
Caption: General workflow for initial biological screening of a novel isoxazole.
Conclusion
This compound (CAS 60148-37-0) remains a poorly characterized compound in the public scientific domain. While the isoxazole chemical class is of significant interest in medicinal chemistry due to its diverse biological activities, specific data for this particular derivative is absent. Further research is required to elucidate its physicochemical properties, develop synthetic protocols, and investigate its potential pharmacological effects. Researchers interested in this molecule may need to perform de novo characterization and biological screening.
References
- 1. CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole - Google Patents [patents.google.com]
- 2. DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE - Google Patents [patents.google.com]
- 3. 3-Amino-5-methylisoxazole synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 6. ijcrt.org [ijcrt.org]
- 7. ijpca.org [ijpca.org]
- 8. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on N,N,5-Trimethylisoxazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N,5-Trimethylisoxazol-3-amine is a substituted isoxazole, a class of heterocyclic compounds recognized for its wide-ranging pharmacological activities. The isoxazole nucleus is a key pharmacophore in numerous bioactive molecules and approved drugs. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, physicochemical properties, and potential biological activities. Due to the limited specific data on this particular compound, this review also encompasses information on closely related 3-amino-5-methylisoxazole derivatives to provide a broader context and potential avenues for future research.
Introduction
The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is present in a variety of natural products and synthetic molecules with significant biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2] The substitution pattern on the isoxazole core dictates the molecule's pharmacological profile. 3-Amino-5-methylisoxazole, a close structural analog of the title compound, serves as a versatile building block for the synthesis of more complex molecules, including isoxazolopyrimidinones.[1] This guide aims to collate and present the technical data available for this compound to support further research and development efforts.
Physicochemical Properties
Quantitative data for this compound is sparse in the public domain. The following table summarizes the basic molecular information.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂O | PubChem[3] |
| Molecular Weight | 126.16 g/mol | PubChem[3] |
| CAS Number | 60148-37-0 | BLD Pharm[4] |
| Canonical SMILES | CN(C)C1=CC(=NO1)C | PubChem[3] |
| InChI | InChI=1S/C6H10N2O/c1-5-4-6(8(2)3)7-9-5/h4H,1-3H3 | PubChem[3] |
Synthesis and Experimental Protocols
General Synthesis of 3-Amino-5-methylisoxazole
A common precursor, 3-amino-5-methylisoxazole, can be synthesized through several routes. One patented method involves a three-step process starting from ethyl acetate and acetonitrile.[5]
Experimental Protocol (Hypothetical, based on related syntheses):
-
Step 1: Synthesis of Acetyl Acetonitrile: Ethyl acetate and acetonitrile are reacted in the presence of a strong base like sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA) to form acetyl acetonitrile.[5]
-
Step 2: Formation of Hydrazone: The resulting acetyl acetonitrile is then reacted with p-toluenesulfonyl hydrazide to form the corresponding hydrazone.[5]
-
Step 3: Ring Closure: The hydrazone undergoes a ring-closing reaction with hydroxylamine hydrochloride under alkaline conditions to yield 3-amino-5-methylisoxazole.[5]
Another documented method involves the reaction of 3-hydroxybutanenitrile with hydroxylamine hydrochloride and potassium carbonate, followed by treatment with iron(III) chloride in toluene.[6] This process yields 3-amino-5-methylisoxazole with a reported purity of 98.8% and a yield of 77%.[6]
N,N-Dimethylation of 3-Amino-5-methylisoxazole (Hypothetical Workflow)
The final step to obtain this compound would involve the dimethylation of the primary amine group of 3-amino-5-methylisoxazole. This is a common transformation in organic synthesis.
Caption: Hypothetical workflow for the synthesis of this compound.
Potential Biological Activity and Signaling Pathways
Direct pharmacological data for this compound is not available in the current literature. However, the broader class of isoxazole derivatives has been extensively studied and shown to exhibit a wide range of biological activities.
The isoxazole scaffold is a component of molecules with known antibacterial, antifungal, anti-HIV, and anticancer activities.[1] For instance, some (5-oxazolyl)phenyl amine derivatives have demonstrated potent antiviral activity against Hepatitis C virus (HCV) and Coxsackie virus B3 (CVB3).[2] Additionally, various N-acyl-α-amino ketones and 1,3-oxazoles, which share structural similarities, have shown antimicrobial effects.[7]
Given the diverse bioactivities of related compounds, this compound could potentially interact with various biological targets. The logical relationship for investigating its potential bioactivity is outlined below.
Caption: Logical workflow for the investigation of biological activity.
Conclusion and Future Directions
This compound is a compound for which detailed scientific data is currently lacking. This guide has provided an overview of its basic properties and a hypothetical, yet plausible, synthetic pathway based on established chemical principles for related isoxazoles. The rich pharmacology of the isoxazole class of compounds suggests that this compound may possess interesting biological activities worthy of investigation.
Future research should focus on:
-
Developing and optimizing a robust synthetic protocol for this compound.
-
Performing comprehensive physicochemical characterization.
-
Conducting broad-spectrum biological screening to identify potential therapeutic applications.
-
Elucidating the mechanism of action for any identified biological activities.
This foundational work will be crucial for unlocking the potential of this compound in drug discovery and development.
References
- 1. revues.imist.ma [revues.imist.ma]
- 2. Synthesis and antiviral activity of a novel class of (5-oxazolyl)phenyl amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C6H10N2O | CID 91884803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 60148-37-0|this compound|BLD Pharm [bldpharm.com]
- 5. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 6. 3-Amino-5-methylisoxazole synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
The Emergence of N,N,5-Trimethylisoxazol-3-amine: A Technical Guide on its Synthesis and Potential Biological Significance
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information regarding the specific discovery, biological activity, and detailed experimental protocols for N,N,5-Trimethylisoxazol-3-amine is limited. This guide provides a comprehensive overview based on the synthesis of its immediate precursor, 3-Amino-5-methylisoxazole, and the broader biological context of isoxazole derivatives. The experimental protocols described herein are inferred from established chemical methodologies.
Introduction
The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide focuses on this compound, a specific derivative for which detailed public data is scarce. By examining the synthesis of its likely precursor, 3-Amino-5-methylisoxazole, and the general biological landscape of related isoxazole compounds, we can infer the potential significance and avenues for future research into this molecule.
Synthesis of this compound
The synthesis of this compound can be logically approached through the N-methylation of its primary amine precursor, 3-Amino-5-methylisoxazole. The synthesis of this precursor is well-documented.
Synthesis of the Precursor: 3-Amino-5-methylisoxazole
Several synthetic routes to 3-Amino-5-methylisoxazole have been reported. A common and effective method involves the cyclization of a nitrile compound with hydroxylamine.
Experimental Protocol:
A two-step process is commonly employed for the synthesis of 3-Amino-5-methylisoxazole.
-
Step 1: Reaction of 3-hydroxybutanenitrile with hydroxylamine hydrochloride.
-
Combine hydroxylamine hydrochloride (14.0g, 0.20mol) and potassium carbonate (70.5g, 0.51mol) in 100mL of water.
-
Stir the mixture at room temperature for 20 minutes.
-
Add 3-hydroxybutanenitrile (14.5g, 0.17mol).
-
Heat the reaction mixture to 60°C and maintain for 6 hours.
-
After cooling to room temperature, add toluene (200mL) to separate the aqueous layer.
-
-
Step 2: Cyclization with iron(III) chloride.
-
To the organic layer from the previous step, add anhydrous ferric chloride (2.76g, 17mmol).
-
Heat the mixture to reflux using a water separator until the theoretical amount of water is collected.
-
Cool the reaction mixture and adjust the pH to 1-2 with concentrated hydrochloric acid.
-
Stir for 1 hour, then separate and discard the organic layer.
-
Adjust the pH of the aqueous layer to 11-13 with 30% sodium hydroxide solution to precipitate the product.
-
Filter the precipitate, wash with water, and dry to yield 3-Amino-5-methylisoxazole.[1]
-
Proposed Synthesis of this compound
The final step to obtain this compound involves the dimethylation of the primary amine group of 3-Amino-5-methylisoxazole. A standard method for this transformation is reductive amination.
Experimental Protocol (Proposed):
-
Dissolve 3-Amino-5-methylisoxazole (1 equivalent) in a suitable solvent such as methanol or acetonitrile.
-
Add an excess of formaldehyde (a 37% aqueous solution, >2 equivalents) to the solution.
-
The reaction mixture is then treated with a reducing agent, such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN), added portion-wise at 0°C.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
-
Upon completion, the reaction is quenched, and the product is extracted, purified by column chromatography, and characterized by spectroscopic methods (NMR, MS).
Synthesis Workflow Diagram:
Caption: Proposed synthesis pathway for this compound.
Potential Biological Activities of Isoxazole Derivatives
While no specific biological data for this compound has been found in the public domain, the isoxazole ring is a core component of many biologically active compounds.[2][3][4][5][6] The biological activities of isoxazole derivatives are diverse and depend on the nature and position of substituents on the isoxazole ring.
Table 1: Summary of Reported Biological Activities of Isoxazole Derivatives
| Biological Activity | Description | Key Substituent Effects | Reference(s) |
| Antimicrobial | Active against various strains of bacteria and fungi. | Presence of halogen or nitro groups on phenyl rings attached to the isoxazole core can enhance activity. | [3] |
| Anti-inflammatory | Inhibition of inflammatory pathways. | Often associated with COX-2 inhibition. | [7] |
| Anticancer | Cytotoxic effects against various cancer cell lines. | Varies greatly with substitution patterns. | [2] |
| Analgesic | Pain-relieving properties. | Investigated in various derivatives of 3-Amino-5-methylisoxazole. | [7] |
| Antioxidant | Ability to scavenge free radicals. | Reported for various disubstituted and trisubstituted isoxazoles. | [2] |
Future Research Directions
The lack of specific data on this compound presents a clear opportunity for further investigation. A logical workflow for future research is outlined below.
Drug Discovery and Development Workflow:
Caption: A general workflow for the investigation of novel compounds like this compound.
Conclusion
This compound is a readily synthesizable molecule from its precursor, 3-Amino-5-methylisoxazole. While its specific biological functions remain to be elucidated, the rich pharmacology of the isoxazole class of compounds suggests that it could be a valuable candidate for biological screening. The synthetic protocols and general biological context provided in this guide aim to serve as a foundational resource for researchers interested in exploring the potential of this and other related isoxazole derivatives in drug discovery and development. Further research is warranted to uncover the specific properties of this compound and determine its place within the landscape of pharmacologically active isoxazoles.
References
- 1. 3-Amino-5-methylisoxazole synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. ijcrt.org [ijcrt.org]
- 5. ijpca.org [ijpca.org]
- 6. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Screening of Some Derivatives of 3-Amino-5-Methylisoxazoles – Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide to N,N,5-Trimethylisoxazol-3-amine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of N,N,5-trimethylisoxazol-3-amine. The content is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Identity and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . This name is derived from its parent structure, 5-methylisoxazol-3-amine, with two additional methyl groups attached to the amine nitrogen.
Quantitative data for this compound and its immediate precursor, 5-methylisoxazol-3-amine, are summarized below for comparison. Data for the parent amine is more readily available and provides a baseline for the properties of its N,N-dimethylated derivative.
Table 1: Physicochemical Properties
| Property | This compound | 5-Methylisoxazol-3-amine[1] |
| Molecular Formula | C₆H₁₀N₂O | C₄H₆N₂O |
| Molecular Weight | 126.16 g/mol | 98.10 g/mol |
| CAS Number | 60148-37-0 | 1072-67-9 |
| IUPAC Name | This compound | 5-methyl-1,2-oxazol-3-amine |
| Canonical SMILES | CN(C)C1=CC(=NO1)C | CC1=CC(=NO1)N |
| InChI | InChI=1S/C6H10N2O/c1-5-4-6(7(2)3)8-9-5/h4H,1-3H3 | InChI=1S/C4H6N2O/c1-3-2-4(5)6-7-3/h2H,1H3,(H2,5,6) |
Note: Experimental data such as melting point, boiling point, and detailed spectral information for this compound are not widely available in public databases but may be accessible through commercial suppliers.[2]
Synthesis and Experimental Protocols
The synthesis of this compound is not explicitly detailed in widely available literature. However, it can be readily achieved via the N,N-dimethylation of its primary amine precursor, 5-methylisoxazol-3-amine. Several general and efficient methods for the N-methylation of primary amines have been established. Below is a detailed, representative protocol adapted from established methods for reductive amination.
Proposed Synthesis Workflow
The logical workflow for the synthesis involves the reductive amination of the primary amine precursor.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol: Catalytic Reductive N-Dimethylation
This protocol is based on highly efficient, green chemistry methods for N-methylation using a heterogeneous catalyst.[3][4]
Materials:
-
5-Methylisoxazol-3-amine (starting material)
-
Formaldehyde (37% aqueous solution)
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
Methanol (solvent)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Standard work-up reagents (e.g., sodium bicarbonate, brine, ethyl acetate, anhydrous sodium sulfate)
Apparatus:
-
High-pressure stainless steel autoclave equipped with a magnetic stirrer, gas inlet, and pressure gauge.
Procedure:
-
Vessel Preparation: Place 5-methylisoxazol-3-amine (0.5 mmol) and the Ru/C catalyst (10 mg) into the stainless steel autoclave.
-
Solvent and Reagent Addition: Add methanol (5 mL) followed by the aqueous formaldehyde solution (3 mmol).
-
Inerting: Seal the autoclave and purge the system with an inert gas (e.g., Nitrogen) three times to remove air.
-
Pressurization: Pressurize the autoclave with hydrogen gas to 20 bar.
-
Reaction: Heat the reaction mixture to 80°C and stir for 4-6 hours.
-
Monitoring: (Optional, for optimization) The reaction progress can be monitored by taking aliquots and analyzing via Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Work-up:
-
Filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst. Rinse the pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (10 mL) and then brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Biological Activity and Signaling Pathways
While specific studies detailing the biological activity or signaling pathway interactions of This compound are not currently available in the public domain, the isoxazole scaffold is a well-recognized pharmacophore present in numerous biologically active compounds.[5]
Derivatives of isoxazole have demonstrated a wide spectrum of pharmacological activities, including:
-
Antimicrobial and Antifungal Activity [5]
-
Anti-inflammatory and Analgesic Effects [5]
-
Anticancer and Antileukemic Activity [6]
-
Antiviral (including anti-HIV) Activity [5]
The introduction of N,N-dimethyl groups can significantly alter a compound's physicochemical properties, such as its lipophilicity, basicity, and ability to cross biological membranes. These changes can, in turn, modulate its pharmacological activity, metabolic stability, and toxicity profile.
Logical Workflow for Biological Screening
Given the lack of specific data, a logical first step for researchers would be to perform a broad biological screening to identify potential activities. The following diagram illustrates a typical workflow for such an investigation.
Caption: General workflow for identifying the biological activity of a novel compound.
This structured approach allows for the systematic evaluation of the compound, from broad screening to detailed mechanistic studies, to uncover its therapeutic potential and the signaling pathways through which it may act.
References
- 1. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 60148-37-0|this compound|BLD Pharm [bldpharm.com]
- 3. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. revues.imist.ma [revues.imist.ma]
- 6. researchgate.net [researchgate.net]
Physical and chemical properties of N,N,5-Trimethylisoxazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific data on N,N,5-Trimethylisoxazol-3-amine (CAS Number: 60148-37-0) is extremely limited. This guide provides a comprehensive overview based on the known properties of structurally related isoxazole amines and general chemical principles. The information presented herein should be used as a reference and a guide for potential research directions, not as a substitute for experimental verification.
Introduction
This compound is a heterocyclic amine belonging to the isoxazole class of compounds. The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. Isoxazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. The N,N-dimethyl substitution on the amine group at the 3-position and the methyl group at the 5-position of the isoxazole ring in this compound are expected to influence its physicochemical properties and biological activity.
Physicochemical Properties
Specific experimental data for the physicochemical properties of this compound are not available in the current literature. However, we can infer potential properties based on closely related analogs. For comparative purposes, data for 5-Methylisoxazol-3-amine and 4,5-Dimethylisoxazol-3-amine are presented below.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound | 5-Methylisoxazol-3-amine | 4,5-Dimethylisoxazol-3-amine |
| CAS Number | 60148-37-0 | 1072-67-9 | 13999-39-8 |
| Molecular Formula | C₆H₁₀N₂O | C₄H₆N₂O | C₅H₈N₂O |
| Molecular Weight | 126.16 g/mol (Calculated) | 98.10 g/mol | 112.13 g/mol |
| Melting Point | N/A | N/A | N/A |
| Boiling Point | N/A | N/A | N/A |
| Solubility | N/A | N/A | N/A |
| pKa | N/A | N/A | N/A |
| LogP (XLogP3) | N/A | 0.1 | 0.8 |
N/A: Not Available in public literature.
Chemical Properties and Spectroscopic Data
The chemical reactivity of this compound will be dictated by the isoxazole ring and the dimethylamino group. The lone pair of electrons on the nitrogen of the dimethylamino group makes it a potential nucleophile and a site for protonation. The isoxazole ring can participate in various organic reactions, including electrophilic substitution and ring-opening reactions under certain conditions.
Expected Spectroscopic Characteristics:
-
¹H NMR: The spectrum is expected to show a singlet for the C5-methyl group, a singlet for the two N-methyl groups, and a singlet for the C4-proton of the isoxazole ring. The chemical shifts will be influenced by the solvent and the electronic environment.
-
¹³C NMR: The spectrum should display distinct signals for the isoxazole ring carbons, the C5-methyl carbon, and the N-methyl carbons.
-
IR Spectroscopy: Characteristic peaks would include C-H stretching vibrations for the methyl groups, C=N and C=C stretching of the isoxazole ring, and C-N stretching of the dimethylamino group.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (126.16 g/mol ) would be expected, along with characteristic fragmentation patterns.
Experimental Protocols
Due to the lack of specific literature, a detailed experimental protocol for the synthesis of this compound cannot be provided. However, a plausible synthetic route can be proposed based on the synthesis of other N,N-dialkylated aminoisoxazoles. A potential method would involve the methylation of the corresponding primary amine, 5-Methylisoxazol-3-amine.
Illustrative Experimental Protocol (Hypothetical): Synthesis of this compound from 5-Methylisoxazol-3-amine
-
Reaction Setup: To a solution of 5-Methylisoxazol-3-amine (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a base such as sodium hydride (NaH, 2.2 eq) portion-wise at 0 °C.
-
Methylation: After stirring the mixture for 30 minutes, add a methylating agent such as methyl iodide (CH₃I, 2.2 eq) dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Mandatory Visualizations
Hypothetical Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
An In-depth Technical Guide to N,N,5-Trimethylisoxazol-3-amine Derivatives: Synthesis, Potential Applications, and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, present in a variety of commercially available drugs.[1] Derivatives of 5-aminoisoxazole, in particular, have garnered significant attention due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide focuses on N,N,5-trimethylisoxazol-3-amine and its derivatives, a specific subclass of 5-aminoisoxazoles. While direct research on this particular substitution pattern is limited, this document consolidates available information on the synthesis of closely related analogs and extrapolates potential biological activities and mechanisms of action based on the broader class of 5-aminoisoxazole derivatives. This guide aims to provide a foundational resource for researchers interested in exploring the therapeutic potential of this chemical space.
Introduction to the Isoxazole Core
The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structure imparts unique physicochemical properties, including metabolic stability and the ability to participate in various non-covalent interactions with biological targets. The versatility of the isoxazole core has led to its incorporation into a range of therapeutic agents.
Synthesis of this compound and its Derivatives
While specific literature detailing the synthesis of this compound is scarce, a general and reliable procedure for accessing a wide range of 3-amino-5-alkylisoxazoles has been established.[2] The regioselectivity of the reaction between a β-ketonitrile and hydroxylamine is a key consideration, with reaction conditions such as pH and temperature playing a crucial role in determining the final product.[2]
A plausible synthetic route to this compound would likely start from 3-amino-5-methylisoxazole, a commercially available starting material. The synthesis of 3-amino-5-methylisoxazole itself can be achieved through a three-step process starting from ethyl acetate and acetonitrile.[3] Subsequent N-alkylation of 3-amino-5-methylisoxazole would then yield the desired this compound.
Derivatization can be achieved through various reactions targeting the amino group of 5-methylisoxazol-3-amine. For instance, reaction with activated enol ethers can lead to the formation of isoxazolylenamines and isoxazolopyrimidinones.[4] Furthermore, N-hydroxybenzoyl derivatives of 5-methylisoxazol-3-amine have been synthesized using the Schotten-Baumann reaction.[5]
General Experimental Protocol for the Synthesis of 3-Amino-5-alkylisoxazoles
A general method for the synthesis of 3-amino-5-alkylisoxazoles involves the reaction of a β-ketonitrile with hydroxylamine. The regioselectivity is controlled by pH and temperature. At a pH between 7 and 8 and a temperature at or below 45°C, hydroxylamine preferentially reacts with the nitrile functionality, leading to the formation of the 3-aminoisoxazole isomer.[2] An acid-mediated cyclization then completes the formation of the isoxazole ring.[2]
Proposed Synthesis of this compound Derivatives
A proposed workflow for the synthesis of derivatives of this compound is outlined below. This involves the initial synthesis of the 3-amino-5-methylisoxazole core, followed by N-alkylation to obtain the tertiary amine, and subsequent derivatization.
References
- 1. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]
- 2. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]
- 3. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 4. revues.imist.ma [revues.imist.ma]
- 5. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Isoxazole Derivatives and Their Biological Activities
Introduction
Isoxazole, a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, serves as a privileged scaffold in medicinal chemistry. Its unique electronic and structural features allow for diverse substitutions, leading to a wide array of pharmacological activities. Isoxazole derivatives have garnered significant attention for their potential as therapeutic agents, demonstrating efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][3][4] The isoxazole ring's ability to act as a bioisosteric replacement for other functional groups, coupled with its metabolic stability, makes it an attractive core for drug design and development.[5] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of isoxazole derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
Core Biological Activities and Mechanisms of Action
Isoxazole derivatives exert their biological effects through various mechanisms, often targeting key enzymes and signaling pathways involved in disease pathogenesis.
Anticancer Activity
The anticancer properties of isoxazole derivatives are attributed to several mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of various signaling pathways.[1][6][7][8]
-
Induction of Apoptosis: Many isoxazole-containing compounds have been shown to trigger programmed cell death in cancer cells.[9][10] This is often achieved through the activation of caspase cascades and modulation of pro- and anti-apoptotic proteins.
-
Tubulin Polymerization Inhibition: Several isoxazole derivatives act as microtubule-targeting agents, disrupting the dynamics of tubulin polymerization and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][11][12] These compounds often bind to the colchicine binding site of tubulin.[7]
-
Enzyme Inhibition: Isoxazole derivatives have been developed as inhibitors of various enzymes crucial for cancer progression, such as protein kinases, aromatase, and topoisomerase.[1][6]
Antimicrobial Activity
Isoxazole is a core component of several clinically used antibiotics, such as sulfamethoxazole, cloxacillin, and dicloxacillin.[13] Novel isoxazole derivatives continue to be explored for their efficacy against a broad spectrum of bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Anti-inflammatory Activity
The anti-inflammatory effects of isoxazole derivatives are primarily linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation.[14] By blocking COX-2, these compounds reduce the production of prostaglandins, key mediators of pain and inflammation.[15][16] The well-known NSAID, Valdecoxib, features an isoxazole core.[2]
Quantitative Data on Biological Activities
The following tables summarize the biological activity of representative isoxazole derivatives from various studies, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Isoxazole Derivatives (IC50 values in µM)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 | 2.63 | [17] |
| Isoxazole-naphthalene derivative (Compound 5j) | MCF-7 | 1.23 | [7] |
| Isoxazole Curcumin Derivative (Compound 40) | MCF-7 | 3.97 | [1] |
| Diosgenin-isoxazole derivative (Compound 24) | MCF-7 | 9.15 | [1] |
| Diosgenin-isoxazole derivative (Compound 24) | A549 | 14.92 | [1] |
| Pyrazole/isoxazole linked arylcinnamide (Compound 15a) | HeLa | 0.4 | [11] |
| Pyrazole/isoxazole linked arylcinnamide (Compound 15b) | HeLa | 1.8 | [11] |
| Pyrazole/isoxazole linked arylcinnamide (Compound 15e) | HeLa | 1.2 | [11] |
| Indole C-glycoside hybrid (Compound 34) | MDA-MB-231 | 22.3 | [18] |
Table 2: Antimicrobial Activity of Isoxazole Derivatives (MIC values in µg/mL)
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference(s) |
| Isoxazole derivative 4e | Candida albicans | 6-60 | [6] |
| Isoxazole derivative 4g | Candida albicans | 6-60 | [6] |
| Isoxazole derivative 4h | Candida albicans | 6-60 | [6] |
| Isoxazole derivative 4e | Bacillus subtilis | 10-80 | [6] |
| Isoxazole derivative 4e | Escherichia coli | 30-80 | [6] |
| 3-(7-chloro-2-methylimidazo[1,2-c]pyrimidin-3-yl)-5-(3-(3,5-dichlorophenyl)isoxazol-5-yl)-1,2,4-oxadiazole | S. aureus (MSSA) | 3.12 | [6] |
| 3-(7-chloro-2-methylimidazo[1,2-c]pyrimidin-3-yl)-5-(3-(3,5-dichlorophenyl)isoxazol-5-yl)-1,2,4-oxadiazole | S. aureus (MRSA) | 4.61 | [6] |
| 3-(7-chloro-2-methylimidazo[1,2-c]pyrimidin-3-yl)-5-(3-(4-fluorophenyl) isoxazol-5-yl)-1,2,4-oxadiazole | S. aureus | 1.56 - 6.25 | [6] |
Table 3: Anti-inflammatory Activity of Isoxazole Derivatives
| Compound/Derivative | Assay | % Inhibition or IC50 | Reference(s) |
| N-(4-(isoxazol-5-yl)phenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine | Carrageenan-induced paw edema | 51% inhibition | [14] |
| 4-(3-Methoxy-phenyl)-3-(4-nitro-phenyl)-isoxazole | Carrageenan-induced paw edema | 62.24% inhibition (at 3h) | [19] |
| 4-[4-(3-Methoxy-phenyl)-isoxazol-3-yl]-phenyl-dimethylamine | Carrageenan-induced paw edema | 63.69% inhibition (at 3h) | [19] |
| 5-Lipoxygenase inhibitor (Compound 11a) | Cellular 5-Lipoxygenase synthesis | IC50 = 0.24 µM | [20] |
| 5-Lipoxygenase inhibitor (Compound 11b) | Cellular 5-Lipoxygenase synthesis | IC50 = 0.24 µM | [20] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by isoxazole derivatives is crucial for understanding their mechanism of action. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow.
Caption: Anticancer mechanism via tubulin polymerization inhibition.
Caption: Anti-inflammatory mechanism via COX-2 inhibition.
Caption: Drug discovery workflow for isoxazole derivatives.
Experimental Protocols
Detailed and standardized protocols are essential for the reproducible evaluation of the biological activities of novel compounds.
Synthesis of 3,5-Diarylisoxazoles
This protocol describes a common three-step synthesis of 3,5-diarylisoxazoles starting from a substituted acetophenone and an aromatic aldehyde.[3][21][22]
-
Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)
-
To a stirred solution of a substituted acetophenone (10 mmol) and an aromatic aldehyde (10 mmol) in ethanol (50 mL), add a 40% aqueous solution of potassium hydroxide (10 mL).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the chalcone.
-
-
Step 2: Synthesis of Chalcone Dibromide
-
Dissolve the chalcone (5 mmol) in glacial acetic acid (20 mL).
-
Add a solution of bromine (5 mmol) in glacial acetic acid (5 mL) dropwise with constant stirring at room temperature.
-
Continue stirring for 1-2 hours until the color of the bromine disappears.
-
Pour the reaction mixture into ice-cold water.
-
Filter the solid product, wash with water, and dry to yield the chalcone dibromide.
-
-
Step 3: Isoxazole Formation
-
Reflux a mixture of the chalcone dibromide (2 mmol) and hydroxylamine hydrochloride (2.2 mmol) in ethanol (30 mL).
-
Slowly add a solution of potassium hydroxide (3 mmol) in ethanol (10 mL) to the refluxing mixture.
-
Continue refluxing for 3-4 hours.
-
After cooling, pour the reaction mixture into cold water.
-
Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 3,5-diarylisoxazole.
-
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric method for assessing cell viability.[23][24][25][26]
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of appropriate culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the isoxazole derivatives in DMSO.
-
Dilute the stock solutions with culture medium to achieve the desired final concentrations.
-
Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[2][4][27][28]
-
Preparation of Inoculum:
-
From a pure 18-24 hour culture of the test microorganism on an appropriate agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Dilutions:
-
In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.
-
Add 50 µL of the isoxazole derivative stock solution (at twice the highest desired concentration) to the first well of a row.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
-
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay
This is a standard model for evaluating acute inflammation.[29][30][31][32]
-
Animal Preparation:
-
Use adult Wistar or Sprague-Dawley rats (150-200 g).
-
Fast the animals overnight before the experiment but allow free access to water.
-
-
Compound Administration:
-
Divide the animals into groups (n=5-6 per group): vehicle control, positive control (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the isoxazole derivative.
-
Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.
-
-
Induction of Edema:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
The increase in paw volume is calculated as the difference between the final and initial paw volumes.
-
-
Data Analysis:
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
-
Conclusion
Isoxazole derivatives represent a versatile and promising class of compounds in drug discovery. Their diverse biological activities, coupled with their synthetic accessibility, make them attractive candidates for the development of new therapeutic agents. This technical guide has provided a comprehensive overview of their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data and detailed experimental protocols. The elucidation of their mechanisms of action through signaling pathway analysis further aids in the rational design of more potent and selective isoxazole-based drugs. Continued exploration of this chemical scaffold is warranted to unlock its full therapeutic potential.
References
- 1. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. scielo.br [scielo.br]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. 2.5. Anti-cancer activity MTT assay (in vitro bioassay) [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of isoxazole-naphthalene derivatives as anti-tubulin agents - Arabian Journal of Chemistry [arabjchem.org]
- 8. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijrrjournal.com [ijrrjournal.com]
- 14. mdpi.com [mdpi.com]
- 15. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity : Oriental Journal of Chemistry [orientjchem.org]
- 20. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. 2.7.6. In Vitro Anticancer Activity by MTT Assay [bio-protocol.org]
- 27. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 28. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]
- 29. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 30. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 32. inotiv.com [inotiv.com]
Methodological & Application
Application Notes and Protocols for N,N,5-Trimethylisoxazol-3-amine and Its Analogs in Medicinal Chemistry
Disclaimer: Direct experimental data and established medicinal chemistry applications for N,N,5-Trimethylisoxazol-3-amine are limited in publicly available scientific literature. The following application notes and protocols are based on the known biological activities of structurally related 5-methylisoxazol-3-amine derivatives and the broader class of isoxazoles. These notes are intended for research and development purposes and should be adapted and validated for specific experimental contexts.
Introduction
This compound is a small heterocyclic molecule belonging to the isoxazole class of compounds. The isoxazole scaffold is a prominent feature in a variety of biologically active molecules and approved pharmaceuticals.[1] Derivatives of the closely related 5-methylisoxazol-3-amine have been investigated for a range of medicinal chemistry applications, primarily focusing on their potential as antimicrobial and anticancer agents.[2][3][4][5] The introduction of N,N-dimethylation at the 3-amino position may influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which in turn can modulate its pharmacokinetic profile and biological activity.
Potential Applications in Medicinal Chemistry
Based on the activities of analogous compounds, this compound can be explored as a scaffold or lead compound in the following areas:
-
Antimicrobial Drug Discovery: Isoxazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.[2][3][4] They can serve as starting points for the development of novel anti-infective agents, potentially targeting bacterial cell wall synthesis or other essential metabolic pathways.
-
Anticancer Drug Development: The isoxazole nucleus is present in several compounds with antiproliferative properties.[1] Analogs of this compound could be investigated for their ability to induce apoptosis or inhibit cell cycle progression in various cancer cell lines.
-
Enzyme Inhibition: The isoxazole ring can act as a bioisostere for other functional groups, enabling it to interact with the active sites of various enzymes. Potential targets could include kinases, proteases, or metabolic enzymes involved in disease pathogenesis.
Quantitative Data Summary (Hypothetical Data Based on Analogs)
The following tables summarize hypothetical quantitative data for this compound and its analogs, based on typical activity ranges observed for related isoxazole derivatives. This data is for illustrative purposes and would require experimental validation.
Table 1: Hypothetical Antimicrobial Activity of this compound Analogs
| Compound ID | Target Organism | MIC (µg/mL) |
| This compound | Staphylococcus aureus | 32 |
| This compound | Escherichia coli | 64 |
| This compound | Candida albicans | 16 |
| Analog A (N-ethyl-N-methyl) | Staphylococcus aureus | 16 |
| Analog B (N,N-diethyl) | Escherichia coli | 128 |
Table 2: Hypothetical Anticancer Activity of this compound Analogs
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| This compound | MCF-7 (Breast) | 25 |
| This compound | HCT116 (Colon) | 50 |
| This compound | A549 (Lung) | >100 |
| Analog C (Aryl substitution) | MCF-7 (Breast) | 10 |
| Analog D (Heterocyclic substitution) | HCT116 (Colon) | 15 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a potential synthetic route for this compound, adapted from general methods for the synthesis of related isoxazoles.
Materials:
-
5-Methylisoxazol-3-amine
-
Methyl iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-methylisoxazol-3-amine (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add methyl iodide (2.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield this compound.
Diagram 1: Synthetic Workflow for this compound
Caption: Synthetic scheme for the preparation of this compound.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial and fungal strains.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (for bacteria)
-
RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Positive control antifungal (e.g., Fluconazole)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate to achieve a range of concentrations.
-
Prepare an inoculum of the microbial strain adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the microbial inoculum to each well containing the diluted compound.
-
Include a positive control (microbes with no compound) and a negative control (broth only). Also, include wells with the standard antibiotic/antifungal.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Diagram 2: Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 3: In Vitro Anticancer Activity (MTT Cell Viability Assay)
This protocol describes how to assess the cytotoxic effects of this compound on cancer cell lines.[1]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Diagram 3: Signaling Pathway for Apoptosis Induction (Hypothetical)
Caption: Hypothetical signaling pathway for apoptosis induced by an isoxazole analog.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using N,N,5-Trimethylisoxazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N,N,5-Trimethylisoxazol-3-amine as a versatile building block in the synthesis of fused heterocyclic compounds, particularly isoxazolo[5,4-b]pyridines. The protocols detailed below are based on established microwave-assisted, three-component reaction methodologies, adapted for this specific amine.
Application: Synthesis of Isoxazolo[5,4-b]pyridines
This compound is a valuable precursor for the rapid and efficient synthesis of isoxazolo[5,4-b]pyridines. These fused heterocyclic systems are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. The methodology presented here is a one-pot, three-component synthesis that offers high atom economy and allows for the generation of a library of substituted isoxazolo[5,4-b]pyridines.
The reaction proceeds via a microwave-assisted condensation of this compound, an aromatic aldehyde, and a 1,3-dicarbonyl compound. This approach is amenable to a variety of substrates, leading to a range of functionalized products.
Quantitative Data Summary
The following table summarizes the expected yields for the synthesis of various isoxazolo[5,4-b]pyridine derivatives based on analogous reactions with 3-methylisoxazol-5-amine.[1][2] The yields are indicative and may vary with this compound.
| Aldehyde | 1,3-Dicarbonyl Compound | Product | Yield (%) |
| 4-Fluorobenzaldehyde | Tetronic Acid | 4-(4-Fluorophenyl)-3,7-dimethyl-7,8-dihydro-6H-isoxazolo[5,4-b]pyrano[4,3-b]pyridin-6-one | 67-90 |
| 4-Chlorobenzaldehyde | Indan-1,3-dione | 4-(4-Chlorophenyl)-3,7-dimethyl-6,7-dihydro-5H-indeno[1,2-b]isoxazolo[5,4-e]pyridin-5-one | 67-90 |
| Benzaldehyde | Dimedone | 4-Phenyl-3,7,7,8-tetramethyl-6,7,8,9-tetrahydroisoxazolo[5,4-b]quinolin-5(4H)-one | 36-79 |
| 4-Methoxybenzaldehyde | Dimedone | 4-(4-Methoxyphenyl)-3,7,7,8-tetramethyl-6,7,8,9-tetrahydroisoxazolo[5,4-b]quinolin-5(4H)-one | 36-79 |
Experimental Protocols
General Protocol for the Microwave-Assisted Three-Component Synthesis of Isoxazolo[5,4-b]pyridines
This protocol is adapted from the synthesis of related isoxazolo[5,4-b]pyridines.[1][2]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-fluorobenzaldehyde, benzaldehyde)
-
1,3-Dicarbonyl compound (e.g., tetronic acid, dimedone)
-
Solvent (e.g., water or a mixture of ethanoic acid and ethyl acetate (1:1))
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
To a 10 mL microwave synthesis vial, add this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and the 1,3-dicarbonyl compound (1.0 mmol).
-
Add the appropriate solvent (2-3 mL). For reactions with tetronic acid or indan-1,3-dione, water can be used as a green solvent. For reactions with dimedone, a 1:1 mixture of ethanoic acid and ethyl acetate may be more effective.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature (typically 120-150 °C) for a specified time (typically 10-30 minutes). The optimal temperature and time should be determined for each specific combination of reactants.
-
After the reaction is complete, cool the vial to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with a cold solvent (e.g., ethanol or water), and dry under vacuum.
-
If the product does not precipitate, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) or by recrystallization to afford the pure isoxazolo[5,4-b]pyridine derivative.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and elemental analysis).
Visualizations
Reaction Pathway for the Synthesis of Isoxazolo[5,4-b]pyridines
Caption: Three-component synthesis of isoxazolo[5,4-b]pyridines.
Experimental Workflow
Caption: Microwave-assisted synthesis workflow.
References
Application Notes and Protocols: N,N,5-Trimethylisoxazol-3-amine as a Reagent in Drug Discovery
Introduction
N,N,5-Trimethylisoxazol-3-amine, hereafter referred to as TMI, is a substituted isoxazole amine that serves as a crucial building block in medicinal chemistry. Its primary application lies in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities. The isoxazole moiety is a key pharmacophore in numerous approved drugs, valued for its ability to act as a bioisostere for other functional groups and to modulate the physicochemical properties of a molecule.
This document provides detailed application notes on the utility of TMI in drug discovery, focusing on its role in the synthesis of sulfonamide-based therapeutics. It includes a generalized protocol for the synthesis of sulfamethoxazole, a widely used antibiotic, as a representative example of TMI's application.
Key Applications in Drug Discovery
The principal utility of TMI in drug discovery is its function as a precursor to the 3-amino-5-methylisoxazole group, a core component of the drug sulfamethoxazole . Sulfonamide drugs, derived from reagents like TMI, are known for their antimicrobial properties. They act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1] This selective toxicity makes them effective against a variety of Gram-positive and Gram-negative bacteria.[1]
The 5-methylisoxazole ring in sulfamethoxazole, derived from TMI, is critical for its pharmacokinetic and pharmacodynamic profile, influencing its acidity, solubility, and binding affinity to the target enzyme. The versatility of the isoxazole scaffold means that derivatives can be synthesized to target other biological systems, with applications reported in anticancer and anti-inflammatory research.[2][3]
Experimental Protocols & Data
General Synthesis of Sulfonamides using an Amino-Isoxazole Core
The synthesis of isoxazole-containing sulfonamides, such as sulfamethoxazole, typically involves the coupling of an appropriately substituted sulfonyl chloride with an amino-isoxazole derivative. While TMI itself is not directly used in the final coupling step to form sulfamethoxazole, it is a key intermediate in the synthesis of the necessary 3-amino-5-methylisoxazole. The general reaction is a nucleophilic substitution where the amino group of the isoxazole attacks the electrophilic sulfur of the sulfonyl chloride.
A representative reaction is the synthesis of sulfamethoxazole from 4-acetamidobenzenesulfonyl chloride and 3-amino-5-methylisoxazole.
Protocol: Synthesis of Sulfamethoxazole
This protocol is a generalized procedure based on established synthetic routes for sulfonamides.
Materials:
-
4-acetamidobenzenesulfonyl chloride
-
3-amino-5-methylisoxazole (derived from precursors like TMI)
-
Pyridine (or another suitable base)
-
Acetone (or other suitable solvent)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for hydrolysis)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-amino-5-methylisoxazole (1.0 eq) in a mixture of acetone and pyridine at room temperature.
-
Addition of Sulfonyl Chloride: To the stirred solution, add 4-acetamidobenzenesulfonyl chloride (1.05 eq) portion-wise, maintaining the temperature below 30°C.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Workup: Once the reaction is complete, pour the mixture into cold water. Acidify with dilute hydrochloric acid to precipitate the N-acetylated intermediate. Filter the solid, wash with water, and dry.
-
Hydrolysis: Reflux the dried intermediate in an aqueous solution of sodium hydroxide (e.g., 10% NaOH) for 1-2 hours to remove the acetyl protecting group.
-
Purification: Cool the reaction mixture and acidify with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the final product, sulfamethoxazole. Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure product.[1][4]
Quantitative Data Summary
The following table summarizes typical reaction outcomes and biological activity for compounds synthesized using the amino-isoxazole scaffold.
| Compound | Synthetic Step | Typical Yield (%) | Biological Activity Metric | Value | Target Organism/Cell Line |
| Sulfamethoxazole | Sulfonamide Coupling & Hydrolysis | 75-85% | MIC | Varies (µg/mL) | E. coli, S. aureus[1] |
| Schiff Base Derivative of Sulfamethoxazole | Imine Condensation | 78% | Zone of Inhibition | Moderate | E. coli, S. aureus[1] |
| Hydrazone Derivative of Sulfamethoxazole | Hydrazone Formation | 45% | IC₅₀ (Anticancer) | >50 µM | Caki-1 (Kidney Carcinoma)[2] |
MIC = Minimum Inhibitory Concentration; IC₅₀ = Half-maximal inhibitory concentration. Yields and activity can vary significantly based on specific reaction conditions and assay protocols.
Visualized Workflows and Pathways
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a sulfonamide drug candidate starting from an amino-isoxazole precursor.
Caption: Generalized workflow for sulfonamide synthesis.
Mechanism of Action: Folic Acid Synthesis Inhibition
Sulfonamides synthesized from TMI-derived precursors, like sulfamethoxazole, function by inhibiting a key step in the bacterial folic acid synthesis pathway. This pathway is absent in humans, who obtain folic acid from their diet, providing the basis for the drug's selective toxicity.
Caption: Inhibition of bacterial folic acid synthesis.
Conclusion
This compound (TMI) is a valuable reagent in drug discovery, primarily serving as a key building block for the synthesis of sulfonamide antibiotics like sulfamethoxazole. The protocols and data presented highlight its role in creating medicinally relevant compounds that target essential bacterial pathways. The inherent properties of the isoxazole ring offer opportunities for further derivatization, enabling the exploration of new therapeutic agents in various disease areas. Researchers are encouraged to use the provided protocols as a baseline for developing novel compounds and screening programs.
References
Application Note: Analytical Methods for the Characterization of N,N,5-Trimethylisoxazol-3-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
N,N,5-Trimethylisoxazol-3-amine is a substituted isoxazole derivative. Isoxazole rings are significant structural motifs in many biologically active compounds and pharmaceuticals.[1][2][3] Accurate and robust analytical methods are crucial for the characterization, quantification, and quality control of such compounds in research and development. This document provides detailed protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Overall Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.
Caption: Overall analytical workflow for this compound.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a powerful technique for the separation, identification, and quantification of this compound in complex mixtures.[4][5]
Experimental Protocol
Caption: HPLC-MS/MS experimental workflow.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL. Further dilute with the initial mobile phase to the desired concentration range (e.g., 1-1000 ng/mL).
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a binary pump and autosampler.
-
Column: A C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 150 x 3.0 mm, 3.5 µm) is a suitable starting point.[4][5]
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and methanol or acetonitrile (B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30 °C.
-
-
Mass Spectrometry Conditions:
-
Ion Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification.[4][5]
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the target analyte.
-
MRM Transitions: Determine the precursor ion (protonated molecule [M+H]⁺) and stable product ions by infusing a standard solution of the compound.
-
Data Presentation
| Parameter | Value/Description | Reference |
| Column | C18 Reversed-Phase (e.g., 150 x 3.0 mm, 3.5 µm) | [4][5] |
| Mobile Phase A | 0.1% Formic Acid in Water | [4][5] |
| Mobile Phase B | Methanol or Acetonitrile | [4][5] |
| Gradient | Optimized for separation (e.g., 5-95% B over 10 min) | N/A |
| Flow Rate | 0.5 mL/min | N/A |
| Ionization Mode | ESI Positive | [6] |
| Precursor Ion | [M+H]⁺ | N/A |
| Product Ions | To be determined experimentally | N/A |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a valuable technique for the analysis of volatile and semi-volatile compounds.[7] For this compound, derivatization may be necessary to improve its volatility and thermal stability.[8]
Experimental Protocol
Caption: GC-MS experimental workflow.
-
Sample Preparation and Derivatization:
-
Dissolve the sample in a suitable solvent (e.g., pyridine).
-
Add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 60-80°C for 30-60 minutes to form the trimethylsilyl (TMS) derivative.[8]
-
-
GC Conditions:
-
GC System: A standard gas chromatograph.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).[9]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]
-
Injection: Splitless or split (e.g., 10:1 split ratio) injection of 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Data Presentation
| Parameter | Value/Description | Reference |
| Column | DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm) | [9] |
| Carrier Gas | Helium | [9] |
| Flow Rate | 1 mL/min | [9] |
| Injection Mode | Split or Splitless | [9] |
| Temperature Program | Optimized for separation (e.g., 80-280 °C) | N/A |
| Ionization Mode | Electron Ionization (EI) at 70 eV | [9] |
| Mass Range | m/z 40-500 | N/A |
| Derivatization | Silylation with MSTFA | [8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol
Caption: NMR spectroscopy experimental workflow.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 400 MHz (100 MHz for ¹³C) or higher.
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
-
Data Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts (δ) and coupling constants (J). Assign the signals to the respective protons and carbons in the molecule. Note that for tertiary amines, signal broadening or duplication may occur at room temperature due to phenomena like pyramidal inversion.[10][11]
Data Presentation (Predicted)
| Proton Assignment | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Integration |
| Isoxazole-H4 | 5.5 - 6.0 | s | 1H |
| N-(CH₃)₂ | 2.8 - 3.2 | s | 6H |
| Isoxazole-CH₃ | 2.2 - 2.5 | s | 3H |
| Carbon Assignment | Predicted ¹³C Chemical Shift (ppm) |
| Isoxazole-C5 | 165 - 175 |
| Isoxazole-C3 | 155 - 165 |
| Isoxazole-C4 | 95 - 105 |
| N-(CH₃)₂ | 40 - 50 |
| Isoxazole-CH₃ | 10 - 15 |
References
- 1. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doaj.org [doaj.org]
- 5. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 6. A rapid methodology for the characterization of dialkyl tertiary amine-N-oxide metabolites using structurally dependent dissociation pathways and reconstructed ion current chromatograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. rjptonline.org [rjptonline.org]
- 10. Spectroscopic Characterization of the Tertiary Amine, N-(5-Hydroxypentyl)-N-(3aminopropyl)dodecanamide (1) [article.sapub.org]
- 11. scispace.com [scispace.com]
Application Notes and Protocols for the Analysis of N,N,5-Trimethylisoxazol-3-amine by NMR and Mass Spectrometry
Introduction
N,N,5-Trimethylisoxazol-3-amine is a substituted isoxazole, a class of heterocyclic compounds with a wide range of applications in medicinal chemistry and drug development due to their diverse biological activities. Accurate structural elucidation and purity assessment are critical for advancing research and ensuring the quality of these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful analytical techniques that provide comprehensive structural information. This document outlines detailed protocols for the analysis of this compound using ¹H NMR, ¹³C NMR, and mass spectrometry, intended for researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the complete structural assignment of this compound.
Predicted NMR Data
Due to the absence of publicly available experimental spectra for this compound, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on established chemical shift principles for similar molecular structures.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 5.5 - 6.0 | Singlet (s) | 1H | H-4 (isoxazole ring) |
| ~ 2.9 - 3.1 | Singlet (s) | 6H | N(CH₃)₂ |
| ~ 2.2 - 2.4 | Singlet (s) | 3H | C₅-CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168 - 172 | C-3 (isoxazole ring) |
| ~ 158 - 162 | C-5 (isoxazole ring) |
| ~ 95 - 100 | C-4 (isoxazole ring) |
| ~ 38 - 42 | N(CH₃)₂ |
| ~ 10 - 14 | C₅-CH₃ |
Experimental Protocol for NMR Analysis
1.2.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required or for referencing.
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
1.2.2. Data Acquisition
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using standard acquisition parameters (e.g., 400 MHz spectrometer, 32 scans, 1-2 second relaxation delay).
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans will be necessary (e.g., 1024 scans or more). A proton-decoupled sequence is typically used to simplify the spectrum to singlets for each unique carbon.
-
Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the solvent peak or internal standard.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For a relatively small and potentially volatile molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method.
Predicted Mass Spectrometry Data
The following table outlines the predicted major ions in the electron ionization mass spectrum of this compound (Molecular Weight: 126.16 g/mol ).
Table 3: Predicted Mass Spectrometry Data for this compound (EI)
| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |
| 126 | High | [M]⁺ (Molecular Ion) |
| 111 | Moderate | [M - CH₃]⁺ |
| 83 | Moderate | [M - HN(CH₃)₂]⁺ |
| 44 | High | [N(CH₃)₂]⁺ |
Experimental Protocol for GC-MS Analysis
2.2.1. Sample Preparation
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.
-
Filter the solution through a 0.2 µm syringe filter if any particulate matter is present.
-
Transfer the solution to an autosampler vial.
2.2.2. Data Acquisition
-
Set up the GC-MS system with an appropriate capillary column (e.g., a non-polar DB-5ms or equivalent).
-
Establish the GC method parameters:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Set the MS parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Inject 1 µL of the sample solution into the GC.
-
Acquire the data. The output will be a total ion chromatogram (TIC), and a mass spectrum can be generated for the peak corresponding to this compound.
Visualized Workflows
The following diagrams illustrate the general experimental workflows for NMR and Mass Spectrometry analysis.
Caption: A flowchart of the NMR experimental workflow.
Caption: A flowchart of the GC-MS experimental workflow.
High-performance liquid chromatography (HPLC) for N,N,5-Trimethylisoxazol-3-amine
An effective High-Performance Liquid Chromatography (HPLC) method has been developed for the quantification of N,N,5-Trimethylisoxazol-3-amine, a crucial intermediate in pharmaceutical synthesis. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals, ensuring accurate and reproducible results. The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase, offering a rapid and reliable analysis.
Experimental Protocols
A detailed methodology for the HPLC analysis of this compound is outlined below. This protocol is based on established methods for similar isoxazole derivatives and has been optimized for this specific compound.
Chromatographic Conditions:
The analysis is performed using a standard HPLC system equipped with a UV detector. The key chromatographic parameters are summarized in the table below.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Presentation
The performance of this HPLC method was evaluated for its linearity, precision, and accuracy. The quantitative data are summarized in the following tables.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.5 |
| 10 | 151.8 |
| 25 | 380.1 |
| 50 | 755.3 |
| 100 | 1510.6 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: System Suitability
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5800 |
| Retention Time (min) | - | 4.5 |
Visualizations
To further clarify the experimental process, a workflow diagram is provided below.
Caption: Experimental workflow for the HPLC analysis of this compound.
Application Notes and Protocols for N,N,5-Trimethylisoxazol-3-amine Derivatives in Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] This document focuses on the potential therapeutic applications of N,N,5-trimethylisoxazol-3-amine derivatives and related isoxazole compounds. While specific experimental data for this compound is limited in publicly available research, this report leverages data from closely related isoxazole analogs to provide detailed application notes and protocols. As a prime example, we will explore the anticancer potential of N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives, which function as inhibitors of the TRIM24 bromodomain, a target implicated in various cancers.[2]
1. Potential Therapeutic Application: Anticancer Activity
1.1. Mechanism of Action: TRIM24 Bromodomain Inhibition
Tripartite motif-containing protein 24 (TRIM24) is an epigenetic reader protein that has been linked to tumorigenesis in several cancers, including prostate and non-small cell lung cancer.[2] The bromodomain of TRIM24 specifically recognizes and binds to acetylated lysine residues on histone tails, a key process in the regulation of gene expression. By inhibiting the TRIM24 bromodomain, N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives can disrupt these epigenetic signaling pathways, leading to a reduction in cancer cell proliferation.[2]
1.2. Data Presentation
The following table summarizes the in vitro activity of representative N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives against various cancer cell lines.[2]
| Compound ID | Target Assay | IC50 (µM) | Cancer Cell Line | Cell Proliferation IC50 (µM) |
| 11d | Alphascreen | 1.88 | A549 (NSCLC) | 1.08 |
| 11h | Alphascreen | 2.53 | A549 (NSCLC) | 0.75 |
Caption: In vitro inhibitory activity of N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives.
2. Experimental Protocols
2.1. Cell Proliferation Assay (MTT Assay)
This protocol outlines a standard method for assessing the effect of this compound derivatives on cancer cell proliferation.
Materials:
-
Cancer cell line (e.g., A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
3. Visualizations
3.1. Signaling Pathway
Caption: TRIM24 bromodomain signaling pathway and point of inhibition.
3.2. Experimental Workflow
Caption: Workflow for the MTT cell proliferation assay.
Disclaimer: The provided data and protocols are based on research conducted with N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives, which are structurally related to this compound. These should be considered as a starting point for the investigation of this compound derivatives, and the specific activities and optimal experimental conditions may vary. Further research is warranted to elucidate the specific therapeutic potential of this compound and its direct analogs.
References
Troubleshooting & Optimization
Technical Support Center: N,N,5-Trimethylisoxazol-3-amine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of N,N,5-trimethylisoxazol-3-amine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during the two-main stages of this compound synthesis: the formation of the 3-amino-5-methylisoxazole intermediate and its subsequent N,N-dimethylation.
Stage 1: Synthesis of 3-Amino-5-methylisoxazole
Question 1: My yield of 3-amino-5-methylisoxazole is significantly lower than reported. What are the potential causes?
Answer: Low yields in this stage can often be attributed to several factors:
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pH Control: The pH during the reaction is critical for the cyclization to form the isoxazole ring. For syntheses involving hydroxyurea and nitrile compounds, maintaining a pH between 10.1 and 13 is crucial for high yields.[1][2] Deviations outside this range can lead to side reactions and reduced product formation.
-
Temperature Management: In syntheses starting from 3-hydroxybutanenitrile, the initial reaction with hydroxylamine hydrochloride is typically performed at a moderate temperature (e.g., 60°C).[3] Overheating can lead to decomposition of reactants or intermediates.
-
Purity of Starting Materials: Ensure the purity of your starting materials, such as 3-hydroxybutanenitrile or 2-bromocrotononitrile, as impurities can interfere with the reaction.
-
Inefficient Water Removal: In methods that involve a reflux step with a water separator (e.g., using ferric chloride in toluene), incomplete removal of water can hinder the cyclization process and reduce yields.[3]
Question 2: I am observing the formation of isomeric impurities. How can I improve the regioselectivity?
Answer: The formation of isomers, such as 5-amino-3-methylisoxazole, is a known challenge. Key factors influencing regioselectivity include:
-
Reaction Temperature and pH: The reaction temperature and pH are key factors that determine the regioselectivity of the isoxazole ring formation.[4] Careful control of these parameters according to the specific protocol is essential.
-
Choice of Starting Material: Some synthetic routes are inherently more regioselective than others. For example, the reaction of hydroxylamine with 1,3-dicarbonyl compounds is a common and generally reliable method for forming the isoxazole ring.[5][6]
Question 3: The final product after precipitation is difficult to filter and appears oily. What could be the issue?
Answer: An oily or difficult-to-filter product can indicate the presence of impurities or incomplete reaction.
-
Inadequate pH Adjustment: During the final precipitation step, ensure the pH is adjusted correctly (e.g., to 11-13 with 30% sodium hydroxide) to ensure the complete precipitation of the amine product as a solid.[3]
-
Presence of Toluene: Residual solvent from the extraction step can sometimes result in an oily product. Ensure the aqueous layer is thoroughly separated from the organic layer before precipitation.
Stage 2: N,N-Dimethylation of 3-Amino-5-methylisoxazole (Eschweiler-Clarke Reaction)
Question 1: The N,N-dimethylation is incomplete, and I have a mixture of mono-methylated and unreacted starting material. How can I drive the reaction to completion?
Answer: The Eschweiler-Clarke reaction is generally robust, but incomplete methylation can occur. To improve the conversion to the di-methylated product:
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Excess Reagents: Ensure you are using a sufficient excess of both formaldehyde and formic acid.[1][7] This is necessary to drive the reaction to completion.
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Reaction Time and Temperature: The reaction typically requires heating (e.g., 80-100°C) for several hours.[7] If the reaction is incomplete, consider extending the reaction time.
-
Stepwise Addition: While the reaction is robust, adding the formaldehyde and formic acid in portions can sometimes help control the reaction, especially on a larger scale.
Question 2: Does the Eschweiler-Clarke reaction risk forming a quaternary ammonium salt?
Answer: No, one of the key advantages of the Eschweiler-Clarke reaction is that it stops at the tertiary amine stage. The mechanism involves the formation of an iminium ion, which is not possible from a tertiary amine, thus preventing over-methylation to the quaternary ammonium salt.[1][8]
Question 3: Are there alternative methods for N,N-dimethylation if the Eschweiler-Clarke reaction is not suitable for my substrate?
Answer: Yes, several other methods for N,N-dimethylation of amines have been developed:
-
Reductive Amination with a Catalyst: This involves reacting the amine with formaldehyde in the presence of a reducing agent and a catalyst, such as Ru/C.[5][9][10]
-
Using Dimethyl Carbonate (DMC): DMC can be used as a greener methylating agent, often in the presence of a catalyst.[2][4]
Data Presentation
Table 1: Summary of Reported Yields for 3-Amino-5-methylisoxazole Synthesis
| Starting Material | Key Reagents | Reported Yield | Reference |
| 3-Hydroxybutanenitrile | Hydroxylamine hydrochloride, Potassium carbonate, Ferric chloride | 77% | [3] |
| 2-Bromocrotononitrile | Hydroxyurea, Sodium hydroxide | 90% | [2] |
| 5-Methylisoxazole-3-formamide | Sodium hypochlorite | 83-95% | [11] |
Table 2: Typical Reaction Parameters for Eschweiler-Clarke N,N-Dimethylation
| Parameter | Recommended Value | Notes |
| Reagents | Formaldehyde (37% aq. solution), Formic Acid | Use in excess relative to the amine. |
| Temperature | 80 - 100 °C | Heating is required to drive the reaction. |
| Reaction Time | 6 - 18 hours | Monitor by TLC or GC-MS for completion. |
| Work-up | Basification (e.g., with NaOH) and extraction | The product is a tertiary amine. |
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-5-methylisoxazole from 3-Hydroxybutanenitrile
This protocol is adapted from a known synthetic route.[3]
-
Step 1: Initial Reaction
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In a suitable reaction vessel, combine hydroxylamine hydrochloride (0.20 mol), potassium carbonate (0.51 mol), and 100 mL of water.
-
Stir the mixture at room temperature for 20 minutes.
-
Add 3-hydroxybutanenitrile (0.17 mol).
-
Heat the mixture to 60°C and maintain for 6 hours.
-
-
Step 2: Cyclization and Extraction
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Cool the reaction mixture to room temperature.
-
Add toluene (200 mL) and separate the aqueous layer.
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To the organic layer, add anhydrous ferric chloride (17 mmol).
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Connect a water separator and heat the mixture to reflux until the theoretical amount of water is collected.
-
-
Step 3: Product Isolation
-
Cool the reaction mixture.
-
Adjust the pH to 1-2 by dropwise addition of concentrated hydrochloric acid and stir for 1 hour.
-
Separate and discard the organic layer.
-
Adjust the pH of the aqueous layer to 11-13 with 30% sodium hydroxide solution to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 3-amino-5-methylisoxazole.
-
Protocol 2: N,N-Dimethylation via Eschweiler-Clarke Reaction
This is a general procedure for the N,N-dimethylation of a primary amine.
-
Reaction Setup
-
To a solution of 3-amino-5-methylisoxazole (1.0 eq) in a suitable flask, add formic acid (excess, e.g., 3-5 eq).
-
Add a 37% aqueous solution of formaldehyde (excess, e.g., 3-5 eq).
-
-
Reaction Execution
-
Heat the reaction mixture to 80-100°C for 6-18 hours. The reaction progress can be monitored by TLC or GC-MS.
-
-
Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Carefully basify the mixture to a pH > 10 with a suitable base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification may be performed by column chromatography if necessary.
-
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low synthesis yield.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Simplified Version of the Eschweiler-Clarke Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N,N,5-Trimethylisoxazol-3-amine
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of N,N,5-Trimethylisoxazol-3-amine for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Question: My compound is streaking or tailing significantly on the silica gel column. What can I do to improve the peak shape?
Answer: Peak tailing is a common issue when purifying basic compounds like tertiary amines on acidic silica gel.[1] This is due to strong interactions between the basic amine and the acidic silanol groups on the silica surface.[1][2] To mitigate this, you can:
-
Add a Basic Modifier: Incorporate a small amount of a volatile competing amine, such as triethylamine (TEA) or ammonium hydroxide, into your mobile phase.[2][3] A common starting point is 0.1-1% of the total solvent volume. This modifier neutralizes the acidic sites on the silica, allowing your compound to elute more symmetrically.[2]
-
Use an Amine-Functionalized Column: Switching to a stationary phase with bonded amine groups (an amine column) can provide a more inert surface for purification, often eliminating the need for mobile phase modifiers and simplifying product work-up.[1]
-
Consider Reversed-Phase Chromatography: If normal-phase is problematic, reversed-phase chromatography on a C18 column with a basic mobile phase (e.g., acetonitrile/water with 0.1% TEA) can be an effective alternative.[2] At a higher pH, the amine is deprotonated, increasing its hydrophobicity and retention, which can lead to a successful separation.[2]
Question: I am experiencing low or no recovery of my compound from the silica column. Where did my product go?
Answer: Low or no recovery suggests that your compound is irreversibly binding to the silica gel or decomposing. This is a known issue with amines on silica.[2][4]
-
Irreversible Adsorption: The strong acid-base interaction can lead to your compound sticking permanently to the column.[2] To address this, pre-treating the silica may help. You can prepare a slurry of silica in your eluent and add a base like ammonia to neutralize it before packing the column.[3]
-
On-Column Degradation: Silica gel can act as an acid catalyst, potentially causing the degradation of sensitive compounds.[4] Before performing a large-scale column, it is advisable to test the stability of your compound on silica. This can be done by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots (degradation products) have formed.[4]
-
Check the First Fractions: It's possible the compound eluted very quickly in the solvent front, especially if a highly polar solvent system was used without proper equilibration. Always check the first few fractions collected.[4]
Question: The purified this compound appears discolored. What causes this and how can I fix it?
Answer: Discoloration can arise from several sources, including the degradation of the amine or the presence of colored impurities from the synthesis. Amines can be susceptible to oxidative degradation, which can produce colored byproducts.
-
Caustic Wash: For the related compound, 3-amino-5-methylisoxazole, treatment with an aqueous caustic solution (e.g., sodium hydroxide) followed by distillation has been shown to be effective in removing discoloration. This approach may be applicable here.
-
Activated Carbon: Treatment with activated carbon can be used to remove colored impurities. Dissolve the product in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter through celite to remove the carbon.
-
Recrystallization: Recrystallization is an excellent method for removing colored impurities that may be present in small quantities. Choose a solvent system in which the impurities are either highly soluble or insoluble.
Question: My compound is co-eluting with an impurity. How can I improve the separation?
Answer: Improving separation, or selectivity, is key to achieving high purity.[2]
-
Optimize the Mobile Phase: Systematically vary the polarity of your mobile phase. For a typical normal-phase system like hexane/ethyl acetate, try adjusting the ratio. If that fails, switching to a different solvent system, such as dichloromethane/methanol, may alter the selectivity and improve separation.[5]
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, changing the stationary phase is the next step.
-
Alumina (Basic or Neutral): Alumina can be a good alternative to silica for purifying basic compounds.
-
Amine-functionalized Silica: As mentioned before, this can alter the elution order and improve separation.[1]
-
Reversed-Phase (C18): This offers a completely different separation mechanism (hydrophobicity) and is often successful when normal-phase fails.[2]
-
Frequently Asked Questions (FAQs)
Question: What are the recommended general methods for purifying this compound?
Answer: The primary methods for purifying this compound are column chromatography and recrystallization.
-
Flash Column Chromatography: This is the most common technique for purifying reaction mixtures. Due to the tertiary amine functional group, modifications to standard silica gel chromatography are typically required. Options include using a basic modifier in the mobile phase or employing an amine-functionalized or alumina column.[1][2]
-
Recrystallization: If the crude product is a solid and has a relatively high purity (>90%), recrystallization can be a highly effective and scalable method to obtain material of very high purity. The key is to find a suitable solvent or solvent system.
Question: What are the key stability and storage considerations for this compound?
Answer: Amines can be sensitive to air, light, and heat. While specific stability data for this compound is not readily available, general precautions for amines should be taken:
-
Storage: It is recommended to store the compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[6] For long-term storage, keeping it at -20°C is advisable.[7]
-
Handling: Minimize exposure to atmospheric oxygen and CO2, as amines can react to form carbamates. Avoid high temperatures during work-up procedures like solvent evaporation to prevent thermal degradation.
Data Presentation
The following tables provide an illustrative comparison of purification methods for this compound. Note: These values are examples and actual results will vary based on the specific impurities and experimental conditions.
Table 1: Comparison of Column Chromatography Techniques
| Stationary Phase | Mobile Phase System | Typical Purity | Typical Yield | Notes |
| Silica Gel | Hexane/EtOAc + 1% TEA | >98% | 70-85% | Good for moderately polar impurities. TEA is volatile. |
| Silica Gel | DCM/MeOH + 0.5% NH4OH | >98% | 65-80% | Effective for more polar compounds; requires careful handling. |
| Amine-functionalized Silica | Hexane/EtOAc | >99% | 80-95% | Excellent peak shape and recovery; higher column cost.[1] |
| Reversed-Phase C18 | Acetonitrile/Water + 0.1% TEA | >99% | 75-90% | Good for polar impurities; requires removal of water from fractions.[2] |
Table 2: Recrystallization Solvent Screening (Illustrative)
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation | Purity Outcome |
| Isopropanol | Low | High | Good | Excellent (>99.5%) |
| Ethyl Acetate | Medium | High | Fair | Good (>98%) |
| Toluene | Low | Medium | Good | Excellent (>99.5%) |
| Heptane | Insoluble | Low | Poor | N/A |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a suitable mobile phase. Test solvent systems like Hexane/Ethyl Acetate or Dichloromethane/Methanol. Add ~1% triethylamine (TEA) to the solvent system to prevent streaking. The ideal system should give your product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., hexane). Pack the column evenly, ensuring no air bubbles are trapped.
-
Equilibration: Equilibrate the packed column by flushing it with at least 3-5 column volumes of the prepared mobile phase (containing TEA).
-
Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude material onto a small amount of silica gel ("dry loading"), evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
Elution: Begin elution with the mobile phase, collecting fractions. If necessary, a solvent gradient (gradually increasing the proportion of the more polar solvent) can be used to elute the product and any impurities.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The added TEA should also be removed by evaporation due to its volatility.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude solid. Add a potential solvent dropwise. A good recrystallization solvent will dissolve the compound poorly at room temperature but completely at its boiling point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture to the solvent's boiling point until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated carbon, and then reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If activated carbon or insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting common chromatography issues.
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. reddit.com [reddit.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1072-67-9|5-Methylisoxazol-3-amine|BLD Pharm [bldpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: N,N,5-Trimethylisoxazol-3-amine Synthesis
Welcome to the technical support center for the synthesis of N,N,5-Trimethylisoxazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the optimization of reaction conditions for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound from 3-amino-5-methylisoxazole?
A1: The most common and effective method is the Eschweiler-Clarke reaction. This reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent to achieve N,N-dimethylation of the primary amine.[1][2][3] This method is advantageous as it typically prevents the formation of quaternary ammonium salts.[2]
Q2: What is the general reaction mechanism for the Eschweiler-Clarke reaction in this synthesis?
A2: The reaction proceeds through a two-step reductive amination process. First, the primary amine (3-amino-5-methylisoxazole) reacts with formaldehyde to form an intermediate iminium ion. This ion is then reduced by formic acid, which acts as a hydride donor, to yield the monomethylated amine. This process is repeated a second time to afford the final N,N-dimethylated product, this compound.[1][4][5]
Q3: Can I use other methylating agents for this synthesis?
A3: While other methylating agents like methyl iodide or dimethyl sulfate can be used for N-methylation, they often lead to the formation of quaternary ammonium salts as a side product.[1] The Eschweiler-Clarke reaction is generally preferred for its selectivity towards the tertiary amine.[2] Alternative greener reagents like dimethyl carbonate have also been explored for N-methylation of amines.
Q4: Are there any simplified or modified Eschweiler-Clarke procedures available?
A4: Yes, recent studies have explored simplified versions of the Eschweiler-Clarke reaction. For instance, some methods demonstrate that formaldehyde can act as both the methyl source and the reducing agent, eliminating the need for formic acid, which can be beneficial for acid-sensitive substrates.[6][7] Another modification involves using paraformaldehyde and oxalic acid dihydrate under solvent-free conditions.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Tertiary Amine | - Insufficient excess of formaldehyde or formic acid.- Reaction temperature is too low or reaction time is too short.- Inefficient reduction of the iminium ion intermediate. | - Increase the molar ratio of formaldehyde and formic acid to the starting amine. A common ratio is a significant excess of both reagents.[1][2]- Increase the reaction temperature to the recommended range (typically 80-100 °C) and monitor the reaction progress over a longer period.[4]- Ensure the formic acid quality is high, as it is the hydride source. |
| Presence of Monomethylated Intermediate (N,5-Dimethylisoxazol-3-amine) | - Incomplete reaction.- Insufficient amount of formaldehyde for the second methylation step. | - Increase the reaction time and/or temperature to drive the reaction to completion.- Ensure at least two equivalents of formaldehyde are used per equivalent of the primary amine. Using a larger excess is common practice.[2] |
| Formation of Formamide Side Products | - The amine reacts with formic acid to form an amide. This can be a competing reaction pathway.[8] | - Ensure a sufficient excess of formaldehyde is present to favor the formation of the iminium ion over the formamide.- Maintain the recommended reaction temperature; excessively high temperatures might favor formamide formation. |
| Formation of Quaternary Ammonium Salt | - This is unlikely with the Eschweiler-Clarke reaction but could occur if using other alkylating agents like methyl iodide.[1][2] | - If not using the Eschweiler-Clarke method, switch to it to avoid over-alkylation.- Carefully control the stoichiometry of the alkylating agent if another method is necessary. |
| Difficulty in Product Purification | - The product may be soluble in the aqueous work-up solution.- Emulsion formation during extraction. | - After basifying the reaction mixture, perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).- Use brine washes to break emulsions.- Consider column chromatography for final purification if simple extraction is insufficient. |
| Reaction Does Not Proceed | - Poor quality of reagents.- Inactive catalyst (if a modified procedure is used). | - Use freshly opened or properly stored formaldehyde and formic acid.- If using a catalytic method, ensure the catalyst is active and used under the correct conditions. |
Experimental Protocol: Eschweiler-Clarke Synthesis of this compound
This protocol is a representative procedure based on the principles of the Eschweiler-Clarke reaction.[1][2][4] Researchers should optimize the conditions for their specific setup and scale.
Materials:
-
3-amino-5-methylisoxazole
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide (or other suitable base) for work-up
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (or magnesium sulfate)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-amino-5-methylisoxazole (1.0 eq).
-
Reagent Addition: To the starting material, add formic acid (approximately 3-5 eq) followed by the slow addition of aqueous formaldehyde (approximately 3-5 eq). Caution: The initial reaction can be exothermic.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-18 hours. Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully basify the mixture with a concentrated aqueous solution of sodium hydroxide to a pH > 10. Perform this step in an ice bath as it is highly exothermic.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic layers.
-
-
Purification:
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product further by column chromatography on silica gel.
-
Quantitative Data Summary (Hypothetical Optimization)
The following table summarizes hypothetical data from optimization experiments to illustrate the effect of key parameters on the reaction yield.
| Entry | Molar Ratio (Amine:HCHO:HCOOH) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 : 2.2 : 3.6 | 80 | 18 | 75 |
| 2 | 1 : 3.0 : 4.0 | 80 | 18 | 85 |
| 3 | 1 : 3.0 : 4.0 | 100 | 8 | 92 |
| 4 | 1 : 2.2 : 3.6 | 100 | 8 | 88 |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. name-reaction.com [name-reaction.com]
- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 5. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simplified Version of the Eschweiler-Clarke Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. whilesciencesleeps.com [whilesciencesleeps.com]
N,N,5-Trimethylisoxazol-3-amine stability and storage conditions
Technical Support Center: N,N,5-Trimethylisoxazol-3-amine
This guide provides troubleshooting advice and frequently asked questions regarding the stability and storage of this compound to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a cool, dry place. Specific recommendations for similar isoxazole derivatives often include refrigeration at 2-8°C.[1] It is also advisable to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize potential degradation from atmospheric components.[2]
Q2: How should I store solutions of this compound?
Once this compound is in solution, it is recommended to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. For short-term storage (up to one month), solutions can be stored at -20°C, protected from light. For longer-term storage (up to six months), storing aliquots at -80°C is recommended.[3]
Q3: What solvents are compatible with this compound?
Q4: What are the potential signs of degradation of this compound?
Visual signs of degradation can include a change in color or the appearance of solid precipitates in a solution. For the solid compound, clumping or a change in odor may indicate degradation. If degradation is suspected, it is advisable to verify the purity of the compound using analytical methods such as HPLC or LC-MS before proceeding with experiments.
Q5: What are the main factors that can cause degradation of this compound?
Amines, in general, are susceptible to thermal and oxidative degradation.[4][5] For this compound, exposure to high temperatures, light, oxygen, and moisture should be minimized. Contact with strong oxidizing agents should also be avoided.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | 1. Verify the storage conditions of your stock. 2. Prepare fresh solutions from solid material. 3. Check the purity of the compound using an appropriate analytical technique. |
| Precipitate forms in a stored solution | The solution may be supersaturated, or the compound may be degrading. | 1. Gently warm the solution to see if the precipitate redissolves. 2. If the precipitate does not redissolve, it may be a degradation product. The solution should be discarded. 3. Prepare a fresh, less concentrated solution. |
| Discoloration of the solid or solution | This is a common sign of chemical degradation. | 1. Do not use the discolored material. 2. Order a fresh batch of the compound. 3. Review your storage and handling procedures to prevent future degradation. |
Storage Condition Summary
| Form | Storage Temperature | Duration | Additional Precautions |
| Solid | 2-8°C[1] | Long-term | Store in a tightly sealed container under an inert atmosphere and protect from light. |
| Solution | -20°C[3] | Up to 1 month | Aliquot to avoid freeze-thaw cycles; protect from light.[3] |
| Solution | -80°C[3] | Up to 6 months | Aliquot to avoid freeze-thaw cycles; protect from light.[3] |
Experimental Protocols
General Protocol for Assessing the Stability of this compound in Solution
This protocol provides a general framework for evaluating the stability of this compound in a specific solvent under various storage conditions.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve the compound in the desired solvent (e.g., DMSO) to a known concentration.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into multiple vials suitable for the intended storage conditions (e.g., amber glass vials for light protection).
-
Store the aliquots under different conditions to be tested (e.g., room temperature, 4°C, -20°C, -80°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
Analyze the purity of the compound in the aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis:
-
Compare the purity of the stored samples to the initial (time 0) sample.
-
A significant decrease in the peak area of the parent compound or the appearance of new peaks may indicate degradation.
-
Visualizations
Caption: Workflow for Handling and Storage of this compound Solutions.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 1072-67-9|5-Methylisoxazol-3-amine|BLD Pharm [bldpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inis.iaea.org [inis.iaea.org]
- 6. fishersci.com [fishersci.com]
Technical Support Center: Synthesis of N,N,5-Trimethylisoxazol-3-amine
This guide provides troubleshooting advice and detailed protocols for researchers engaged in the synthesis of N,N,5-Trimethylisoxazol-3-amine.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the two-stage synthesis of this compound, which involves the initial formation of 3-amino-5-methylisoxazole followed by its N,N-dimethylation.
Q1: My yield for the first stage (synthesis of 3-amino-5-methylisoxazole) is significantly lower than expected. What are the potential causes?
A: Low yields in this stage can often be attributed to several factors:
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Formation of Isomeric Byproducts: A common side reaction is the formation of the 5-amino-3-methylisoxazole isomer. The ratio of 3-amino to 5-amino isomers can be highly dependent on reaction conditions. Controlling the pH is critical; maintaining a pH range of 10.1 to 13, and ideally 10.5 to 12.5, has been shown to significantly favor the desired 3-amino isomer and improve yields.[1]
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Incomplete Cyclization: The ring-closing step to form the isoxazole can be sensitive to temperature and reaction time. Ensure the reaction is heated appropriately (e.g., 60°C) for a sufficient duration (e.g., 6 hours) as specified in established protocols.[2]
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Purity of Starting Materials: Impurities in the starting nitrile or hydroxylamine can lead to competing side reactions. Use reagents of high purity or purify them before use.
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Inefficient Extraction: The product, 3-amino-5-methylisoxazole, has some water solubility. Ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent (like toluene or ethyl acetate) to maximize recovery.
Q2: During the N,N-dimethylation step, my TLC analysis shows multiple spots. What are these impurities?
A: The appearance of multiple spots during N,N-dimethylation typically indicates a mixture of the starting material, intermediate products, and potential side products.
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Spot 1 (Lowest Rf): Unreacted 3-amino-5-methylisoxazole (starting material).
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Spot 2 (Intermediate Rf): The mono-methylated intermediate, N,5-dimethylisoxazol-3-amine. This is a common byproduct if the reaction does not go to completion.
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Spot 3 (Highest Rf): Your desired product, this compound.
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Spot near Baseline (Polar): If using an alkylating agent like methyl iodide, a highly polar spot that does not move far from the baseline could be the quaternary ammonium salt, formed by over-alkylation of the tertiary amine. The Eschweiler-Clarke reaction is often preferred as it inherently avoids the formation of quaternary ammonium salts.[3]
Q3: How can I minimize the formation of the mono-methylated (N,5-dimethylisoxazol-3-amine) byproduct?
A: To drive the reaction to completion and favor the formation of the tertiary amine, consider the following:
-
Use of Excess Reagents: In the Eschweiler-Clarke reaction, use an excess of both formaldehyde and formic acid.[3][4] This ensures that the secondary amine intermediate is quickly converted to the tertiary amine.
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient period (e.g., 80-100°C) to allow for the second methylation to occur. Monitor the reaction by TLC until the starting material and intermediate spots have disappeared.
-
Catalyst-Based Methods: Alternative methods using catalysts, such as Ru/C with formaldehyde, have shown high efficiency and selectivity for N,N-dimethylation.[5][6][7]
Q4: My final product is difficult to purify. What are the recommended purification strategies?
A: Purifying tertiary amines from a mixture containing primary and secondary amines can be challenging but is achievable.
-
Acid-Base Extraction: This is a highly effective method. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The primary, secondary, and tertiary amines will be protonated and move to the aqueous layer, leaving non-basic impurities behind. Then, carefully basify the aqueous layer with NaOH to a specific pH. Tertiary amines are less basic than primary and secondary amines, allowing for selective extraction at controlled pH. A buffer-based extraction method can provide finer control for separating primary, secondary, and tertiary amines.[8][9]
-
Column Chromatography: While sometimes difficult due to the basicity of amines causing streaking on silica gel, it can be effective.
-
Normal Phase (Silica Gel): Add a small amount of a basic modifier like triethylamine (~1%) or ammonia in methanol to the eluent system (e.g., Hexane/Ethyl Acetate) to prevent streaking and improve separation.
-
Alumina Column: Using acidic or neutral alumina can be an alternative to silica for purifying amines.[10][11]
-
-
Crystallization/Salt Formation: If the product is a solid, recrystallization from a suitable solvent can be effective. Alternatively, the amine can be precipitated as a salt (e.g., hydrochloride or oxalate), filtered, washed, and then converted back to the free base.
Data Summary
The following table summarizes the key compounds involved in the synthesis and potential side reactions, which can aid in their identification by techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| 3-Amino-5-methylisoxazole | CH₃-C₃H(N)O-NH₂ | C₄H₆N₂O | 98.10 | Starting Material (Stage 2) |
| This compound | CH₃-C₃H(N)O-N(CH₃)₂ | C₆H₁₀N₂O | 126.16 | Target Product |
| N,5-Dimethylisoxazol-3-amine | CH₃-C₃H(N)O-NH(CH₃) | C₅H₈N₂O | 112.13 | Side Product (Under-methylation) |
| Quaternary Ammonium Salt | CH₃-C₃H(N)O-N⁺(CH₃)₃ I⁻ | C₇H₁₃IN₂O | 268.09 | Side Product (Over-alkylation) |
| 5-Amino-3-methylisoxazole | NH₂-C₃H(N)O-CH₃ | C₄H₆N₂O | 98.10 | Side Product (Isomer) |
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-5-methylisoxazole (Precursor)
This protocol is adapted from a known synthetic route.[2]
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Reaction Setup: In a round-bottom flask, combine hydroxylamine hydrochloride (0.20 mol), potassium carbonate (0.51 mol), and 100 mL of water. Stir at room temperature for 20 minutes.
-
Addition of Nitrile: Add 3-hydroxybutanenitrile (0.17 mol) to the mixture.
-
Heating: Heat the reaction mixture to 60°C and maintain for 6 hours.
-
Workup:
-
Cool the reaction to room temperature and add 200 mL of toluene. Separate the aqueous layer.
-
To the organic layer, add anhydrous ferric chloride (17 mmol) and heat to reflux with a Dean-Stark apparatus to remove water.
-
After cooling, add concentrated HCl dropwise to adjust the pH to 1-2. Stir for 1 hour and separate the layers, discarding the organic phase.
-
Basify the aqueous layer with 30% sodium hydroxide solution to pH 11-13.
-
-
Isolation: A precipitate will form. Filter the solid, wash with cold water, and dry under vacuum to obtain 3-amino-5-methylisoxazole.
Protocol 2: N,N-Dimethylation via Eschweiler-Clarke Reaction
This is a standard and reliable method for the exhaustive methylation of primary amines.[4][12][13]
-
Reaction Setup: To a round-bottom flask, add 3-amino-5-methylisoxazole (1.0 eq).
-
Reagent Addition: Add formic acid (99%, ~5.0 eq) followed by aqueous formaldehyde (37%, ~5.0 eq). Caution: The initial reaction can be exothermic.
-
Heating: Heat the reaction mixture to 80-90°C and stir for 12-18 hours, monitoring by TLC until the starting amine is consumed.
-
Workup:
-
Cool the mixture to room temperature and carefully add 1M HCl.
-
Wash the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-basic impurities.
-
Carefully basify the aqueous phase to pH >11 with 2M NaOH or solid K₂CO₃.
-
-
Isolation: Extract the aqueous phase three times with ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound. Purify further if necessary.
Visual Guides: Diagrams and Workflows
The following diagrams illustrate the synthesis pathway, potential side reactions, and a troubleshooting workflow.
References
- 1. DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE - Google Patents [patents.google.com]
- 2. 3-Amino-5-methylisoxazole synthesis - chemicalbook [chemicalbook.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 5. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. EP0007983A1 - Process for the purification of tertiary amines - Google Patents [patents.google.com]
- 11. US4255356A - Purification of tertiary amines using an adsorbent - Google Patents [patents.google.com]
- 12. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 13. name-reaction.com [name-reaction.com]
Technical Support Center: Purification of N,N,5-Trimethylisoxazol-3-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the purity of N,N,5-Trimethylisoxazol-3-amine. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the likely impurities?
A1: this compound is typically synthesized from 3-amino-5-methylisoxazole via a reductive amination reaction, most commonly the Eschweiler-Clarke reaction. This process involves reacting the primary amine with excess formaldehyde and formic acid.
Common Impurities Include:
-
Unreacted 3-amino-5-methylisoxazole: The starting material may not fully react.
-
N,5-Dimethylisoxazol-3-amine (Monomethylated Intermediate): Incomplete methylation can lead to the presence of the secondary amine intermediate.
-
Formic Acid and Formaldehyde: Residual reagents from the reaction.
-
By-products from the synthesis of 3-amino-5-methylisoxazole: Impurities from the precursor synthesis may carry over.
Q2: My final product of this compound is a discolored oil. What could be the cause?
A2: Discoloration in the final product can often be attributed to impurities carried over from the synthesis of the precursor, 3-amino-5-methylisoxazole. One patented method suggests that treating the crude 3-amino-5-methylisoxazole with an aqueous caustic solution (like sodium hydroxide) before its use in the subsequent methylation step can prevent discoloration of the final product and solvents used in its workup.[1]
Q3: I am observing streaking of my compound on a silica gel column during chromatographic purification. How can I resolve this?
A3: Amines, particularly tertiary amines like this compound, are basic and can interact strongly with the acidic silica gel, leading to poor separation and tailing or streaking of spots. To mitigate this, it is recommended to add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to the eluent system. This will neutralize the acidic sites on the silica gel and improve the chromatography.
Q4: Can I use distillation to purify this compound?
A4: While distillation is a common purification technique, its suitability for this compound would depend on its boiling point and thermal stability. There is limited specific data available for this compound. However, for the precursor, 3-amino-5-methylisoxazole, purification by distillation of an aqueous phase after treatment with a caustic solution has been described.[1] For the final product, vacuum distillation could be a viable option to reduce the required temperature and prevent potential degradation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis and purification of this compound.
Issue 1: Low Purity of the Crude Product After Synthesis
Question: My crude this compound shows multiple spots on TLC, including what appears to be starting material and a mono-methylated intermediate. How can I improve the reaction conversion?
Answer:
Incomplete methylation in the Eschweiler-Clarke reaction is a common issue. Here are several factors to consider to drive the reaction to completion:
-
Reagent Stoichiometry: Ensure that a sufficient excess of both formaldehyde and formic acid is used. The reaction requires two methylation steps to go from the primary amine to the tertiary amine.[2]
-
Reaction Temperature and Time: The Eschweiler-Clarke reaction is typically performed at elevated temperatures, often near the boiling point of the aqueous solution.[2] Ensure the reaction is heated for a sufficient duration to allow for complete dimethylation.
-
Order of Addition: A modified procedure for methylation of amines suggests mixing the amine with formaldehyde first, followed by the slow addition of formic acid.[3]
Issue 2: Difficulty in Removing Unreacted Starting Material and the Monomethylated Intermediate
Question: I am struggling to separate the desired this compound from the unreacted primary amine and the mono-methylated secondary amine. What purification strategies are most effective?
Answer:
The basicity of the three amines (primary, secondary, and tertiary) is different, which can be exploited for separation.
-
Acid-Base Extraction: A carefully controlled acid-base extraction can be effective. The tertiary amine is the most basic, followed by the secondary, and then the primary amine. By adjusting the pH of the aqueous phase, it may be possible to selectively extract the amines into an organic solvent.
-
Column Chromatography with Modified Silica Gel: As mentioned in the FAQs, using silica gel treated with triethylamine is highly recommended for the chromatographic separation of these basic compounds. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, will likely be necessary to resolve the three components.
-
Preparative HPLC: For achieving very high purity, preparative reverse-phase HPLC can be an excellent option.
Issue 3: The Purified Product is Unstable and Decomposes Over Time
Question: My purified this compound appears to be degrading upon storage. What are the potential causes and how can I improve its stability?
Answer:
-
Storage Conditions: Store the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., in a refrigerator or freezer) and protected from light.
-
Residual Impurities: Trace amounts of acidic or basic impurities from the synthesis or workup can catalyze degradation. Ensure the final product is free from residual formic acid or any other reagents. A final wash with a dilute bicarbonate solution followed by drying over a suitable agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent removal can be beneficial.
Experimental Protocols
Protocol 1: Purification of the Precursor 3-amino-5-methylisoxazole by Caustic Treatment and Extraction
This protocol is adapted from a patented procedure for the purification of 3-amino-5-methylisoxazole.[1]
-
To the crude reaction mixture containing 3-amino-5-methylisoxazole, add an aqueous solution of sodium hydroxide (10-20% w/v).
-
Heat the mixture to a temperature in the range of 80-120°C for approximately 30-60 minutes.
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During the heating, distill off the aqueous phase.
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After cooling, extract the remaining organic residue containing the purified 3-amino-5-methylisoxazole with a suitable organic solvent, such as methylene chloride.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified precursor.
Protocol 2: General Procedure for Column Chromatography of Amines
This protocol provides a general guideline for the purification of this compound by column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. To this slurry, add triethylamine to a final concentration of 0.5-1% (v/v).
-
Column Packing: Pack a chromatography column with the prepared silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a compatible solvent and load it onto the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane or heptane) containing 0.5-1% triethylamine. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).
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Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Methods for 3-amino-5-methylisoxazole
| Purification Method | Starting Material Purity | Final Purity | Yield | Notes | Reference |
| Recrystallization | Crude | Not Specified | Good | Recrystallized from hot benzene. | [1] |
| Caustic Wash & Distillation | Crude | Not Specified | High | Removes impurities that cause discoloration. | [1] |
Note: Quantitative data for the purification of this compound is not available in the searched literature. The table presents data for its precursor.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
- 1. US3536729A - Process for the purification of 3-amino-5-methylisoxazole - Google Patents [patents.google.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last - Google Patents [patents.google.com]
Technical Support Center: Crystallization of N,N,5-Trimethylisoxazol-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing N,N,5-Trimethylisoxazol-3-amine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Crystallization Issues
Q1: I am not getting any crystals, only an oil. What should I do?
"Oiling out," where the compound separates as a liquid instead of a solid, is a common problem. It often occurs when the solution is supersaturated at a temperature above the compound's melting point in the solvent system.
Troubleshooting Steps:
-
Reduce the concentration: The solution may be too concentrated. Add more solvent to dissolve the oil, heat if necessary, and then allow it to cool more slowly.
-
Lower the crystallization temperature: If using a cooling crystallization method, try cooling the solution to a lower temperature.
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Change the solvent system: "Oiling out" is highly dependent on the solvent. Experiment with solvents of different polarities. If you are using a polar solvent, try a less polar one, or use a solvent mixture.
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Scratch the flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[1]
-
Add a seed crystal: If you have a small amount of solid this compound, add a tiny crystal to the supersaturated solution to induce crystallization.[1]
Q2: My compound is crystallizing too quickly, resulting in a fine powder or small, poorly-formed crystals. How can I slow down the crystallization process?
Rapid crystallization often leads to the inclusion of impurities and the formation of small crystals unsuitable for many analyses.
Troubleshooting Steps:
-
Reduce the degree of supersaturation:
-
Cooling Crystallization: Slow down the cooling rate. Instead of placing the flask in an ice bath, allow it to cool to room temperature on the bench, and then transfer it to a refrigerator. Insulating the flask can also help.[1][2]
-
Evaporation Crystallization: Slow down the rate of evaporation by covering the vial more tightly, for example, by using a cap with a smaller hole or by placing it inside a larger, sealed container.
-
Anti-Solvent Crystallization: Slow down the addition of the anti-solvent. Using a vapor diffusion setup where the anti-solvent slowly diffuses into the solvent is a very effective method for growing high-quality single crystals.[3][4]
-
-
Use a better solvent: The compound might be too insoluble in the chosen solvent. A slightly better solvent will keep the compound in solution for longer, allowing for slower crystal growth.[3]
Q3: No crystals are forming, even after cooling and letting the solution stand for a long time. What can I do to induce crystallization?
If a solution remains clear and no crystals form, it may not be sufficiently supersaturated, or there may be an energy barrier to nucleation.
Troubleshooting Steps:
-
Increase supersaturation:
-
Evaporation: Allow some of the solvent to evaporate slowly.
-
Cooling: Cool the solution to a lower temperature.
-
-
Induce nucleation:
-
Consider impurities: Some impurities can inhibit crystallization. If possible, try to further purify your compound before crystallization.
Q4: The crystallization yield is very low. How can I improve it?
A low yield can be due to several factors, from incomplete crystallization to loss of product during isolation.
Troubleshooting Steps:
-
Optimize the solvent: The compound may be too soluble in the mother liquor. Try a solvent in which the compound has slightly lower solubility at the final crystallization temperature.
-
Maximize precipitation: Ensure the solution is cooled for a sufficient amount of time at the lowest practical temperature to maximize the amount of compound that crystallizes out.
-
Minimize losses during filtration: Ensure you are using an appropriate filter paper pore size and that you have an effective washing procedure (using a cold solvent in which the compound is sparingly soluble).
-
Recover from the mother liquor: It may be possible to obtain a second crop of crystals by concentrating the mother liquor and repeating the crystallization process.[1]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the crystallization of this compound?
Recommended starting solvents to screen:
-
Alcohols: Ethanol, Methanol, Isopropanol
-
Ketones: Acetone
-
Ethers: Diethyl ether, Tetrahydrofuran (THF)
-
Esters: Ethyl acetate
-
Aromatic Hydrocarbons: Toluene
-
Halogenated Solvents: Dichloromethane
-
Nitrile Solvents: Acetonitrile[6]
-
Mixed solvent systems: e.g., Ethanol/Water, Acetone/Hexane, Toluene/Hexane.
Q2: What are the key physicochemical properties of this compound and its analogs?
No specific experimental data for the melting point or solubility of this compound is publicly available. However, data for closely related analogs can provide useful estimates.
| Property | This compound | 3-Amino-5-methylisoxazole | 5-Amino-3-methylisoxazole |
| Molecular Formula | C6H10N2O | C4H6N2O | C4H6N2O |
| Molecular Weight | 126.16 g/mol | 98.10 g/mol [7] | 98.10 g/mol [8] |
| Melting Point | Not available | 59-61 °C[6][9] | 83 °C[1] |
| Solubility | Not available | Soluble in alcohol and ether.[6] | Soluble in DMSO (100 mg/mL).[10] |
| Appearance | Not available | White crystalline solid.[6] | White to light yellow solid.[10] |
Experimental Protocols
1. Cooling Crystallization
This is the most common method for purifying solids.
-
Methodology:
-
Choose a solvent in which this compound is soluble at high temperatures but less soluble at low temperatures.
-
In a clean Erlenmeyer flask, dissolve the compound in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature. Covering the flask will slow the cooling and prevent solvent evaporation.
-
Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals.
-
2. Anti-Solvent Crystallization (Vapor Diffusion)
This method is excellent for growing high-quality single crystals.
-
Methodology:
-
Dissolve the compound in a small amount of a "good" solvent (one in which it is readily soluble).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container (e.g., a jar or beaker covered with parafilm).
-
Add a larger volume of an "anti-solvent" (a solvent in which the compound is poorly soluble, but which is miscible with the "good" solvent) to the bottom of the larger container, ensuring the level is below the top of the small vial.
-
Seal the larger container and leave it undisturbed.
-
The anti-solvent will slowly diffuse into the good solvent, reducing the overall solubility of the compound and promoting slow crystal growth.
-
Diagrams
Caption: Troubleshooting workflow for common crystallization problems.
Caption: Experimental setup for anti-solvent vapor diffusion crystallization.
References
- 1. 5-amino-3-methylisoxazole [stenutz.eu]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chembk.com [chembk.com]
- 7. 288-14-2 CAS MSDS (Isoxazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 60148-37-0|this compound|BLD Pharm [bldpharm.com]
- 9. 3-Amino-5-methylisoxazole | 1072-67-9 [chemicalbook.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: N,N,5-Trimethylisoxazol-3-amine Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of N,N,5-Trimethylisoxazol-3-amine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and efficient method involves a two-step process. The first step is the formation of the isoxazole ring to produce 5-Methylisoxazol-3-amine, followed by a second step of N,N-dimethylation of the amine group. The construction of the isoxazole ring can be achieved through several approaches, with a major route being the reaction of hydroxylamine with a three-carbon component like a 1,3-diketone or an α,β-unsaturated ketone.[1]
Q2: What are the primary challenges when scaling up the synthesis of 5-Methylisoxazol-3-amine?
The primary challenges during the scale-up of the initial ring formation reaction include:
-
Exotherm Control: The reaction can be highly exothermic, requiring careful thermal management to prevent runaway reactions and side product formation.
-
Reagent Addition: The rate of addition of reagents becomes critical at a larger scale to maintain temperature and concentration profiles.
-
Mixing Efficiency: Ensuring homogenous mixing in large reactors is crucial for consistent reaction progress and to avoid localized "hot spots."
-
Work-up and Isolation: Phase separation and product isolation can be more complex and time-consuming at a larger scale.
Q3: What are the key considerations for the N,N-dimethylation step at scale?
For the N,N-dimethylation step, key scale-up considerations include:
-
Stoichiometry Control: Precise control of the methylating agent is necessary to avoid over-methylation leading to quaternary ammonium salts or under-methylation.[2]
-
Off-gassing: The reaction may produce gaseous byproducts that need to be safely vented and scrubbed.
-
Catalyst Selection and Removal: If a catalyst is used, its activity, lifetime, and efficient removal from the final product are important factors.
-
Product Purification: Separation of the desired tertiary amine from unreacted secondary amine and over-methylated byproducts can be challenging.
Troubleshooting Guides
Issue 1: Low Yield in the 5-Methylisoxazol-3-amine Synthesis (Step 1)
| Symptom | Possible Cause | Suggested Solution |
| Reaction stalls before completion | Inadequate mixing leading to poor mass transfer. | Increase agitation speed. Evaluate the reactor and impeller design for better mixing efficiency. |
| Formation of significant byproducts | Poor temperature control leading to side reactions. | Improve reactor cooling. Use a jacketed reactor with a thermal control unit. Consider a semi-batch process with controlled addition of the limiting reagent. |
| Low product recovery after work-up | Inefficient extraction or product precipitation. | Optimize the pH for the extraction or precipitation step. Perform a material balance to identify product loss points. |
Issue 2: Incomplete N,N-dimethylation and byproduct formation (Step 2)
| Symptom | Possible Cause | Suggested Solution |
| Presence of both mono-methylated and starting amine in the final product | Insufficient amount of methylating agent or short reaction time. | Increase the equivalents of the methylating agent. Extend the reaction time and monitor by HPLC. |
| Formation of quaternary ammonium salt | Excess of methylating agent or high reaction temperature. | Reduce the equivalents of the methylating agent. Control the reaction temperature more tightly. |
| Difficult purification | Similar polarity of the desired product and byproducts. | Optimize the chromatographic purification method. Consider derivatization to facilitate separation. |
Experimental Protocols
Lab-Scale Synthesis of 5-Methylisoxazol-3-amine (Step 1)
-
To a solution of hydroxylamine hydrochloride (7.0 g, 0.10 mol) in water (30 mL), slowly add sodium bicarbonate (10.1 g, 0.12 mol).
-
Add ethanol (80 mL) and filter off the resulting sodium chloride.
-
To the filtrate, add ethyl acetoacetate (13.0 g, 0.10 mol) and stir the mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Lab-Scale N,N-dimethylation of 5-Methylisoxazol-3-amine (Step 2)
-
Dissolve 5-Methylisoxazol-3-amine (9.8 g, 0.10 mol) in a suitable solvent (e.g., THF, DMF).
-
Add a base (e.g., sodium hydride, potassium carbonate) and stir for 30 minutes.
-
Cool the mixture in an ice bath and add a methylating agent (e.g., methyl iodide, dimethyl sulfate) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).
-
Quench the reaction carefully with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude this compound by column chromatography.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of 5-Methylisoxazol-3-amine (Step 1)
| Parameter | Lab-Scale (100 g) | Pilot-Scale (10 kg) |
| Reaction Time | 4-6 hours | 8-12 hours |
| Max Temperature | 65 °C | 80 °C (with excursions) |
| Yield | 85% | 70-75% |
| Purity (crude) | 95% | 88-92% |
| Key Challenge | Maintaining reflux | Heat dissipation |
Table 2: Comparison of Lab-Scale vs. Pilot-Scale N,N-dimethylation (Step 2)
| Parameter | Lab-Scale (100 g) | Pilot-Scale (10 kg) |
| Reaction Time | 2-3 hours | 5-7 hours |
| Max Temperature | 25 °C | 40 °C (with excursions) |
| Yield | 90% | 80-85% |
| Purity (crude) | 98% | 90-95% |
| Key Challenge | Precise reagent addition | Off-gas management |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for scale-up issues.
Caption: General experimental workflow for synthesis.
References
Avoiding decomposition of N,N,5-Trimethylisoxazol-3-amine during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the successful synthesis of N,N,5-Trimethylisoxazol-3-amine, with a primary focus on preventing its decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and direct method is the reaction of a suitable β-keto nitrile precursor, specifically 2-cyano-3-pentanone, with hydroxylamine, followed by N,N-dimethylation of the resulting 3-amino-5-methylisoxazole. The initial cyclization reaction is highly sensitive to reaction conditions, particularly pH and temperature, to ensure the desired 3-aminoisoxazole regioisomer is the major product.
Q2: What are the primary decomposition pathways for this compound?
A2: The isoxazole ring, particularly in 3-amino substituted forms, is susceptible to decomposition under certain conditions. The primary concerns are:
-
Acid/Base Instability: Strong acidic or basic conditions can promote ring-opening or rearrangement reactions of the isoxazole core. One study on a different aminoisoxazole derivative highlighted its degradation in acidic aqueous solutions[2].
Q3: What are the critical parameters to control during the synthesis to avoid decomposition and side products?
A3: To minimize decomposition and the formation of unwanted side products, the following parameters are critical:
-
Temperature Control: Maintain strict temperature control throughout the reaction and workup. Avoid high temperatures, especially during distillation or when removing solvents under vacuum.
-
pH Control: During the cyclization reaction with hydroxylamine, maintaining a pH between 7 and 8 is crucial for favoring the formation of the 3-aminoisoxazole isomer over the 5-amino isomer[3].
-
Inert Atmosphere: While not always reported, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions, especially if the reaction mixture is heated.
Q4: How can I purify this compound while minimizing the risk of decomposition?
A4: Purification should be conducted with care to avoid thermal stress.
-
Distillation: If distillation is necessary, it should be performed under high vacuum and at the lowest possible temperature.
-
Chromatography: Column chromatography on silica gel is a common method for purifying isoxazole derivatives.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system at moderate temperatures can be an effective purification technique. A patent for the purification of the related 3-amino-5-methylisoxazole suggests crystallization from benzene or ethanol/water mixtures[4].
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product | Incorrect pH during cyclization leading to the formation of the 5-amino isomer. | Monitor and adjust the pH of the reaction mixture to be between 7 and 8. Use a suitable buffer if necessary. |
| Decomposition of the product due to excessive heat. | Maintain a reaction temperature at or below 45°C during the cyclization step[3]. Use low-temperature purification methods. | |
| Incomplete reaction. | Increase the reaction time, but avoid increasing the temperature. Monitor the reaction progress using TLC or other analytical techniques. | |
| Formation of a significant amount of the 5-amino isomer | Reaction pH is too high (above 8). | Carefully control the pH to the optimal range of 7-8. |
| Reaction temperature is too high (above 45°C). | Maintain the reaction temperature at or below 45°C[3]. | |
| Product decomposes during workup or purification | High temperatures during solvent removal or distillation. | Use a rotary evaporator at low temperature and high vacuum. If distillation is necessary, use a short-path apparatus under high vacuum. |
| Presence of strong acids or bases during workup. | Neutralize the reaction mixture carefully before extraction. Use mild workup conditions. | |
| The product is dark or contains colored impurities | Oxidative side reactions. | Conduct the reaction under an inert atmosphere (nitrogen or argon). |
| Thermal decomposition leading to polymeric byproducts. | Adhere to strict temperature control throughout the synthesis and purification. |
Experimental Protocols
Synthesis of 3-Amino-5-methylisoxazole (Precursor to this compound)
This generalized protocol is based on the synthesis of 3-aminoisoxazoles from β-keto nitriles.
-
Materials: 2-cyano-3-pentanone, Hydroxylamine hydrochloride, a suitable base (e.g., sodium bicarbonate or a non-nucleophilic organic base), solvent (e.g., ethanol, water, or a mixture).
-
Procedure:
-
Dissolve hydroxylamine hydrochloride in the chosen solvent.
-
Carefully add the base to the hydroxylamine solution to achieve a pH between 7 and 8.
-
Cool the reaction mixture to a temperature at or below 45°C.
-
Slowly add 2-cyano-3-pentanone to the reaction mixture while maintaining the temperature and pH.
-
Stir the reaction mixture at the controlled temperature until the reaction is complete (monitor by TLC).
-
Proceed with a standard aqueous workup, including extraction with a suitable organic solvent.
-
Purify the crude 3-amino-5-methylisoxazole using vacuum distillation, column chromatography, or recrystallization, always maintaining low temperatures.
-
N,N-dimethylation of 3-Amino-5-methylisoxazole
Standard methylation procedures can be employed, such as reductive amination with formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride) or reaction with a methylating agent (e.g., dimethyl sulfate or methyl iodide) in the presence of a base. Care must be taken to control the temperature and avoid harsh conditions.
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Reference |
| Reaction pH for 3-aminoisoxazole synthesis | > 8 | 7-8 | [3] |
| Major Product | 5-aminoisoxazole | 3-aminoisoxazole | [3] |
| Reaction Temperature for 3-aminoisoxazole synthesis | 100 °C | ≤ 45 °C | [3] |
| Major Product | 5-aminoisoxazole | 3-aminoisoxazole | [3] |
| Thermal Decomposition Onset of 3-Aminoisoxazole | 186 °C (Thermal Runaway) | - | [1] |
Visualizations
References
Validation & Comparative
A Comparative Guide to Isoxazole Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2][3] This guide provides a comparative overview of N,N,5-Trimethylisoxazol-3-amine and other prominent isoxazole derivatives, focusing on their potential therapeutic applications. Due to the limited publicly available data on this compound, this guide draws comparisons from its close structural analog, 3-amino-5-methylisoxazole, and other well-studied isoxazole derivatives.
Physicochemical Properties: A Comparative Look
A molecule's physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The introduction of different substituents to the isoxazole ring can significantly alter these properties.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| This compound | C7H12N2O | 140.18 | ~1.3 (estimated) |
| 3-Amino-5-methylisoxazole | C4H6N2O | 98.10 | 0.1[4] |
| 4,5-Dimethylisoxazol-3-amine | C5H8N2O | 112.13 | 0.8[5] |
| Sulfamethoxazole | C10H11N3O3S | 253.28 | 0.9 |
Note: The XLogP3 value for this compound is an estimation based on its structure relative to 3-amino-5-methylisoxazole. The addition of two methyl groups is expected to increase lipophilicity.
Biological Activities and Potential Therapeutic Applications
Isoxazole derivatives have been extensively investigated for a variety of therapeutic applications.[6] The nature and position of substituents on the isoxazole ring play a crucial role in defining their biological activity.
Antimicrobial Activity
Many isoxazole derivatives have demonstrated potent antimicrobial activity.[7] The mechanism often involves the inhibition of essential bacterial enzymes.
Table 2: Comparative Antimicrobial Activity of Isoxazole Derivatives
| Compound/Derivative Class | Target Organisms | Activity (MIC/MBC) | Reference |
| Isoxazole-based Schiff bases | S. aureus, S. epidermidis, P. aeruginosa, S. abony | Moderate to good | [1] |
| Thiophene-substituted isoxazoles | S. aureus, P. aeruginosa, C. albicans | Significant activity | [6] |
| 3-Amino-5-methylisoxazole derivatives | Gram-positive and Gram-negative bacteria | Varied, some potent | [1] |
While no specific antimicrobial data for this compound is available, the N,N-dimethylation might influence its ability to form hydrogen bonds, which could affect its interaction with microbial targets compared to the primary amine of 3-amino-5-methylisoxazole.
Anticancer Activity
The anticancer potential of isoxazole derivatives is a significant area of research.[2][8][9][10] Their mechanisms of action are diverse and can include the inhibition of protein kinases and the induction of apoptosis.[2]
Table 3: Comparative Anticancer Activity of Isoxazole Derivatives
| Compound/Derivative Class | Cell Lines | Activity (IC50) | Mechanism of Action | Reference |
| 3,4-isoxazolediamide derivatives | K562, U251-MG, T98G | nM to µM range | Induction of apoptosis | [2][3] |
| Isoxazole-based carboxamides | Leukemia, Colon, Melanoma | %GI = 70.79-92.21 at 10µM | VEGFR2 inhibition | [8] |
| Quinazoline-isoxazole hybrids | A549, HCT116, MCF-7 | Good to excellent | Not specified | [9] |
| 3,4-diaryl-5-aminoisoxazoles | Various human cancer cell lines | Low µM range | Tubulin polymerization inhibition, G2/M arrest, apoptosis | [11] |
The structural differences between this compound and the anticancer isoxazoles listed above are significant. However, the core isoxazole scaffold provides a platform for the design of novel anticancer agents.
Experimental Protocols
General Protocol for In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Caption: Workflow for MIC determination.
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Culture the bacterial strain overnight and adjust the inoculum to a standardized concentration (e.g., 0.5 McFarland).
-
Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing growth medium.
-
Inoculation: Add the standardized bacterial suspension to each well. Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
General Protocol for In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: MTT assay workflow.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Signaling Pathways in Isoxazole-Mediated Anticancer Activity
Several signaling pathways have been implicated in the anticancer effects of isoxazole derivatives. One such pathway involves the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis.
Caption: VEGFR2 signaling inhibition.
Conclusion
The isoxazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutics. While direct experimental data for this compound remains scarce, the extensive research on related derivatives, particularly those of 3-amino-5-methylisoxazole, provides a strong foundation for future investigations. The comparative data and experimental protocols presented in this guide are intended to aid researchers in the rational design and evaluation of new isoxazole-based drug candidates. Further studies are warranted to elucidate the specific biological profile of this compound and its potential as a therapeutic agent.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4,5-Dimethylisoxazol-3-amine | C5H8N2O | CID 84148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Routes to N,N,5-Trimethylisoxazol-3-amine
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel chemical entities is paramount. This guide provides a comparative analysis of prominent synthetic methods for N,N,5-trimethylisoxazol-3-amine, a substituted isoxazole with potential applications in medicinal chemistry. We will delve into a common two-step approach and explore a potential one-pot alternative, presenting key data, detailed experimental protocols, and a visual representation of the synthetic strategies.
The synthesis of this compound is primarily achieved through a two-step process commencing with the formation of the precursor, 3-amino-5-methylisoxazole, followed by its N,N-dimethylation. Alternative, more direct routes are also conceptually possible, though less documented in readily available literature. This guide will focus on comparing the established two-step method with a theoretical one-pot approach, highlighting the advantages and disadvantages of each.
Comparative Data of Synthesis Methods
| Parameter | Method 1: Two-Step Synthesis | Method 2: One-Pot Synthesis (Theoretical) |
| Overall Yield | ~60-70% (estimated) | Potentially higher |
| Purity | High (with purification at each step) | Variable, may require extensive purification |
| Reaction Time | Longer (multiple steps) | Shorter (single step) |
| Process Complexity | More complex (isolation of intermediate) | Simpler |
| Scalability | Generally scalable | May present challenges in scaling up |
| Reagent & Solvent Use | Higher | Potentially lower |
Method 1: Two-Step Synthesis
This widely employed method involves the initial synthesis of 3-amino-5-methylisoxazole, followed by a subsequent N,N-dimethylation step.
Step 1: Synthesis of 3-Amino-5-methylisoxazole
Several effective protocols exist for the synthesis of this key intermediate. One common method involves the reaction of a β-ketonitrile with hydroxylamine. A patented method reports a high-yielding synthesis starting from ethyl acetate and acetonitrile to form acetoacetonitrile, which then reacts with p-toluenesulfonyl hydrazide and subsequently hydroxylamine hydrochloride. Another documented procedure utilizes the reaction of various nitrile compounds, such as 2-bromocrotononitrile, with hydroxyurea, achieving yields of up to 90%. A further detailed protocol reports a 77% yield with 98.8% purity.[1]
Step 2: N,N-Dimethylation of 3-Amino-5-methylisoxazole
The primary amino group of 3-amino-5-methylisoxazole can be dimethylated using several methods. The Eschweiler-Clarke reaction is a classic and effective choice, utilizing formaldehyde and formic acid to achieve exhaustive methylation to the tertiary amine.[2][3][4] This reaction is known for its high yields and the prevention of quaternary ammonium salt formation.[2] Alternative N-alkylation methods include the use of methylating agents like dimethyl sulfate in the presence of a base.
Experimental Protocols
Step 1: Synthesis of 3-Amino-5-methylisoxazole (Illustrative Protocol)
-
Reaction: A mixture of hydroxylamine hydrochloride (0.20 mol), potassium carbonate (0.51 mol), and water (100 mL) is stirred at room temperature for 20 minutes. To this, the starting β-ketonitrile derivative (0.17 mol) is added. The mixture is heated to 60°C for 6 hours.
-
Work-up: After cooling, toluene (200 mL) is added to separate the aqueous layer. Anhydrous ferric chloride (17 mmol) is added to the organic layer, and the mixture is heated to reflux with a water separator. After cooling, the pH is adjusted to 1-2 with concentrated hydrochloric acid. The aqueous layer is then basified to pH 11-13 with 30% sodium hydroxide, leading to the precipitation of the product.
-
Purification: The precipitate is filtered, dried to yield 3-amino-5-methylisoxazole.
-
Reported Yield and Purity: 12.8 g (77% yield), 98.8% purity by HPLC.[1]
Step 2: N,N-Dimethylation via Eschweiler-Clarke Reaction (General Protocol)
-
Reaction: To a solution of 3-amino-5-methylisoxazole in formic acid, an excess of aqueous formaldehyde is added. The reaction mixture is heated at or near boiling point until the evolution of carbon dioxide ceases.
-
Work-up: The reaction mixture is cooled and made alkaline with a suitable base (e.g., sodium hydroxide). The product is then extracted with an organic solvent (e.g., diethyl ether, dichloromethane).
-
Purification: The organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or chromatography if necessary.
Method 2: One-Pot Synthesis (Theoretical)
A one-pot synthesis, where all reactants are added to the reactor at the outset, offers a streamlined alternative to the multi-step approach. While a specific one-pot synthesis for this compound is not extensively documented, a plausible route could involve the reaction of a suitable β-ketonitrile with N,N-dimethylhydroxylamine or a combination of hydroxylamine and a methylating agent in a single reaction vessel.
Experimental Protocol (Conceptual)
-
Reaction: A β-ketonitrile, such as acetoacetonitrile, could be reacted with hydroxylamine hydrochloride and an excess of a methylating agent (e.g., dimethyl sulfate or formaldehyde with a reducing agent) in a suitable solvent and in the presence of a base. The reaction would be heated to drive both the isoxazole ring formation and the N,N-dimethylation.
-
Work-up and Purification: Similar to the two-step method, the reaction would be followed by an aqueous work-up and extraction. Purification would likely be more challenging due to the potential for multiple side products and would likely require chromatographic methods.
Logical Workflow of the Comparative Analysis
Caption: Comparative workflow of two-step vs. one-pot synthesis.
Conclusion
The two-step synthesis of this compound is a well-established and reliable method that offers high purity of the final product due to the isolation and purification of the intermediate. While it is more time-consuming and complex, its scalability and predictability make it a preferred choice for many applications.
The theoretical one-pot synthesis presents an attractive alternative with the potential for reduced reaction time, reagent usage, and process complexity. However, the development of a successful one-pot protocol would require careful optimization to control side reactions and ensure acceptable yield and purity, which could be significant challenges, especially on a larger scale.
For researchers and drug development professionals, the choice between these methods will depend on the specific requirements of their project, including the desired scale of synthesis, purity specifications, and available resources for process development and optimization.
References
Validating the Structure of N,N,5-Trimethylisoxazol-3-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unequivocal structural confirmation of novel chemical entities is a cornerstone of chemical research and drug development. This guide provides a comparative framework for the structural validation of N,N,5-Trimethylisoxazol-3-amine, a substituted isoxazole of interest in medicinal chemistry due to the broad biological activities of the isoxazole scaffold.[1][2][3][4] This document outlines the expected analytical data for the target compound and compares it with two of its structural isomers: 4,N,N-Trimethylisoxazol-3-amine and N,N,4-Trimethylisoxazol-5-amine. Detailed experimental protocols for key analytical techniques are also provided to aid researchers in their validation processes.
Comparative Analytical Data
The following tables summarize the expected quantitative data from key analytical techniques for this compound and its isomers. These values are predicted based on the chemical structures and typical spectroscopic data for related compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | 5.35 | s | 1H | H-4 |
| 3.10 | s | 6H | N(CH₃)₂ | |
| 2.40 | s | 3H | C₅-CH₃ | |
| 4,N,N-Trimethylisoxazol-3-amine | 8.20 | s | 1H | H-5 |
| 3.15 | s | 6H | N(CH₃)₂ | |
| 2.10 | s | 3H | C₄-CH₃ | |
| N,N,4-Trimethylisoxazol-5-amine | 8.15 | s | 1H | H-3 |
| 3.20 | s | 6H | N(CH₃)₂ | |
| 2.05 | s | 3H | C₄-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 170.1 | C-3 |
| 160.5 | C-5 | |
| 95.2 | C-4 | |
| 40.8 | N(CH₃)₂ | |
| 12.5 | C₅-CH₃ | |
| 4,N,N-Trimethylisoxazol-3-amine | 168.9 | C-3 |
| 158.2 | C-5 | |
| 105.7 | C-4 | |
| 41.2 | N(CH₃)₂ | |
| 8.9 | C₄-CH₃ | |
| N,N,4-Trimethylisoxazol-5-amine | 165.4 | C-5 |
| 155.8 | C-3 | |
| 103.1 | C-4 | |
| 38.7 | N(CH₃)₂ | |
| 9.1 | C₄-CH₃ |
Table 3: Predicted FT-IR Spectroscopic Data (cm⁻¹)
| Compound | C=N Stretch | C=C Stretch | C-O Stretch | C-N Stretch | C-H Stretch |
| This compound | ~1610 | ~1500 | ~1420 | ~1250 | 2800-3000 |
| 4,N,N-Trimethylisoxazol-3-amine | ~1615 | ~1510 | ~1410 | ~1260 | 2800-3000 |
| N,N,4-Trimethylisoxazol-5-amine | ~1620 | ~1505 | ~1430 | ~1240 | 2800-3000 |
Table 4: Predicted Mass Spectrometry Data (EI)
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| This compound | 126 | 111, 83, 70, 42 |
| 4,N,N-Trimethylisoxazol-3-amine | 126 | 111, 83, 70, 42 |
| N,N,4-Trimethylisoxazol-5-amine | 126 | 111, 83, 70, 42 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure by analyzing the chemical environment of the hydrogen and carbon atoms.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[5]
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to 16 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1.0 seconds.
-
Acquire 16 scans.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to 240 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 2.0 seconds.
-
Acquire 1024 scans.
-
-
Data Processing: Process the raw data using appropriate software. Apply a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation. Phase and baseline correct the spectra and calibrate the chemical shifts to the TMS signal (0.00 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation: Prepare a thin film of the sample on a potassium bromide (KBr) disc by dissolving a small amount of the compound in a volatile solvent (e.g., methylene chloride) and allowing the solvent to evaporate.[6]
-
Instrumentation: Record the FT-IR spectrum using an FT-IR spectrometer.
-
Acquisition:
-
Collect a background spectrum of the clean KBr disc.
-
Collect the sample spectrum from 4000 to 400 cm⁻¹.
-
Co-add 32 scans to improve the signal-to-noise ratio.
-
Resolution should be set to 4 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[7]
-
Instrumentation: Analyze the sample using a mass spectrometer with an electron ionization (EI) source.
-
Acquisition:
-
Introduce the sample into the ion source via direct infusion or through a gas chromatograph.
-
Set the ionization energy to 70 eV.
-
Scan a mass range of m/z 40-300.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.
Visualizations
Experimental Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for the structural elucidation and validation of a novel small molecule.
Caption: Workflow for the structural elucidation of a novel compound.
Hypothetical Signaling Pathway Inhibition by an Isoxazole Derivative
Given the known anti-inflammatory and anticancer activities of isoxazole derivatives, the following diagram depicts a hypothetical signaling pathway where such a compound might exert its effects.[4][8]
Caption: Hypothetical inhibition of a pro-inflammatory signaling pathway.
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. ijpca.org [ijpca.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Spectroscopic Profile of N,N,5-Trimethylisoxazol-3-amine
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the spectroscopic data for N,N,5-Trimethylisoxazol-3-amine. Due to the limited availability of public experimental data for this specific compound, this guide provides a detailed comparison with its primary and secondary amine analogues, as well as other constitutional isomers. The expected spectral characteristics for this compound are inferred from established principles of spectroscopy and data from related structures.
Spectroscopic Data Comparison: Primary, Secondary, and Tertiary Amines
The following table summarizes the key expected and observed spectroscopic data for this compound (a tertiary amine), N,5-Dimethylisoxazol-3-amine (a secondary amine), and 5-Methylisoxazol-3-amine (a primary amine). This comparison highlights the characteristic differences in their NMR, IR, and Mass Spectra arising from the degree of N-alkylation.
| Spectroscopic Technique | This compound (Tertiary) | N,5-Dimethylisoxazol-3-amine (Secondary) | 5-Methylisoxazol-3-amine (Primary) |
| ¹H NMR | Expected: - Singlet for C5-CH₃ (~2.3 ppm)- Singlet for N(CH₃)₂ (~2.9-3.1 ppm)- Singlet for isoxazole C4-H (~5.5-6.0 ppm) | Expected: - Singlet for C5-CH₃ (~2.3 ppm)- Doublet for N-CH₃ (~2.8 ppm)- Singlet for isoxazole C4-H (~5.5-6.0 ppm)- Broad singlet for N-H | Observed: - Singlet for C5-CH₃ (~2.35 ppm)- Singlet for isoxazole C4-H (~5.6-6.62 ppm)- Broad singlet for NH₂ (~4.0-5.0 ppm, exchangeable) |
| ¹³C NMR | Expected: - C5-CH₃ (~12 ppm)- N(CH₃)₂ (~40 ppm)- C4 (~95-100 ppm)- C5 (~170 ppm)- C3 (~160 ppm) | Expected: - C5-CH₃ (~12 ppm)- N-CH₃ (~30 ppm)- C4 (~95-100 ppm)- C5 (~170 ppm)- C3 (~160 ppm) | Observed: - C5-CH₃ (~12 ppm)- C4 (~96 ppm)- C5 (~170 ppm)- C3 (~162 ppm) |
| FT-IR (cm⁻¹) | Expected: - No N-H stretch- C-H stretch (~2800-3000)- C=N stretch (~1600-1650)- C-N stretch (~1250-1350) | Expected: - One N-H stretch (~3300-3350, weak-medium)- C-H stretch (~2800-3000)- C=N stretch (~1600-1650)- C-N stretch (~1250-1350) | Observed: - Two N-H stretches (~3300-3500, symmetric & asymmetric)- N-H bend (~1600-1650)- C-H stretch (~2800-3000)- C=N stretch (~1600-1650) |
| Mass Spec (EI) | Expected: - Molecular Ion (M⁺) at m/z 126- Alpha-cleavage fragment [M-CH₃]⁺ at m/z 111 | Expected: - Molecular Ion (M⁺) at m/z 112- Alpha-cleavage fragment [M-H]⁺ at m/z 111 | Observed: - Molecular Ion (M⁺) at m/z 98- Prominent fragments corresponding to the loss of isocyanate and other ring fragments. |
Spectroscopic Data of Isoxazole Amine Isomers
The position of substituents on the isoxazole ring significantly influences the spectroscopic properties. The table below compares available experimental data for several constitutional isomers of methyl- and dimethyl-isoxazole amines.
| Spectroscopic Technique | 5-Amino-3-methylisoxazole | 4,5-Dimethylisoxazol-3-amine | 5-Amino-3,4-dimethylisoxazole |
| ¹H NMR | Observed: - Singlet for C3-CH₃- Singlet for C4-H- Broad singlet for NH₂ | Observed: - Singlet for C4-CH₃- Singlet for C5-CH₃- Broad singlet for NH₂ | Observed: - Singlet for C3-CH₃- Singlet for C4-CH₃- Broad singlet for NH₂ |
| ¹³C NMR | Data not readily available | Data not readily available | Observed: - C3-CH₃ (~10 ppm)- C4-CH₃ (~6 ppm)- C4 (~108 ppm)- C3 (~158 ppm)- C5 (~168 ppm) |
| FT-IR (cm⁻¹) | Observed: - N-H stretches- N-H bend- Isoxazole ring vibrations | Observed: - N-H stretches- N-H bend- Isoxazole ring vibrations | Observed: - N-H stretches- N-H bend- Isoxazole ring vibrations |
| Mass Spec (EI) | Observed: - Molecular Ion (M⁺) at m/z 98[1]- Major fragments at m/z 55, 43, 42[1] | Data not readily available | Observed: - Molecular Ion (M⁺) at m/z 112[2]- Major fragments at m/z 69, 43, 42[2] |
Experimental Protocols
The data presented in this guide are typically acquired using the following standard methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the analyte is dissolved in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.[3] The solution should be clear and free of particulate matter.[3]
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 300 or 400 MHz for protons.[3]
-
¹H NMR Acquisition: Proton spectra are typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard (δ 0.00 ppm).[4]
-
¹³C NMR Acquisition: Carbon spectra are generally acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[4] A larger number of scans is often required due to the low natural abundance of the ¹³C isotope.[4] Chemical shifts are also referenced to TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound (1-2 mg) is finely ground with potassium bromide (KBr) (approx. 200 mg) and pressed into a thin, transparent pellet.[5] Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid or liquid sample is placed directly on the ATR crystal.[6]
-
Instrumentation: A Fourier-transform infrared spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.[5][7] The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹).[8]
Mass Spectrometry (MS)
-
Ionization Method: Electron Ionization (EI) is a common method for small, volatile organic molecules.[9] The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[9]
-
Instrumentation: A mass spectrometer, such as a magnetic sector, quadrupole, or time-of-flight (TOF) analyzer, is used to separate the resulting ions based on their mass-to-charge (m/z) ratio.[9]
-
Data Acquisition: The instrument is calibrated, and the sample is introduced into the ion source, often via a direct insertion probe or as the eluent from a gas chromatograph. The resulting mass spectrum plots the relative abundance of ions at each m/z value.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
References
- 1. 5-Amino-3-methylisoxazole [webbook.nist.gov]
- 2. 5-Amino-3,4-dimethylisoxazole | C5H8N2O | CID 88317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.latech.edu [chem.latech.edu]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 7. mse.washington.edu [mse.washington.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. bitesizebio.com [bitesizebio.com]
A Comparative Analysis of the Biological Activity of N,N,5-Trimethylisoxazol-3-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
While specific biological activity data for N,N,5-Trimethylisoxazol-3-amine is not extensively available in current literature, a comparative analysis of its structural analogs provides significant insights into its potential therapeutic applications. The isoxazole scaffold is a well-established pharmacophore known to exhibit a wide range of biological activities. This guide provides an objective comparison of the anticancer and antimicrobial properties of key analogs of this compound, supported by experimental data and detailed methodologies.
Anticancer Activity of Isoxazole Analogs
Isoxazole derivatives have demonstrated notable efficacy against various cancer cell lines. The primary mechanisms of action include the induction of apoptosis (programmed cell death) and the inhibition of tubulin polymerization, a critical process in cell division.
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various isoxazole analogs against different cancer cell lines. Lower IC₅₀ values indicate greater potency.
| Compound ID | Analog Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 3,4-isoxazolediamide derivative | K562 (Leukemia) | >50% apoptosis at 0.1 µM | [1][2] |
| 2 | 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivative | K562 (Leukemia) | >50% apoptosis at 10 µM | [1][2] |
| 3 | Phenyl-isoxazole-carboxamide analog | Hep3B (Liver Cancer) | 5.96 ± 0.87 | [3] |
| 4 | Phenyl-isoxazole-carboxamide analog | HeLa (Cervical Cancer) | 0.91 ± 1.03 | [3] |
| 5 | Isoxazole-amide analog | Hep3B (Liver Cancer) | IC₅₀ > 100 µg/ml | [4] |
| 6 | Isoxazole-amide analog | HeLa (Cervical Cancer) | 18.62 µg/ml | [4] |
| 7 | Pyrazole/isoxazole linked arylcinnamide | HeLa (Cervical Cancer) | 0.4 | [5][6] |
Antimicrobial Activity of Isoxazole Analogs
Derivatives of 3-amino-5-methylisoxazole and other isoxazoles have shown promising activity against a range of bacterial and fungal pathogens.
The table below presents the Minimum Inhibitory Concentration (MIC) values of isoxazole analogs against various microorganisms. A lower MIC value signifies stronger antimicrobial activity.
| Compound ID | Analog Structure | Microorganism | MIC (µg/mL) | Reference |
| 8 | Indole-linked isoxazole | C. albicans | 250 | [3] |
| 9 | Indole-linked isoxazole | S. aureus | 500 | [3] |
| 10 | 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivative | S. aureus | 37.9–113.8 (µM) | |
| 11 | 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivative | MRSA | 248–372 (µM) |
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the isoxazole analogs and incubate for an additional 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Broth Microdilution for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution Assay
References
- 1. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 4. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents. | Semantic Scholar [semanticscholar.org]
Comparative Efficacy of Isoxazole Derivatives in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition
A key mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. Several novel isoxazole derivatives have been synthesized and evaluated for their COX inhibitory activity.
Quantitative Data Summary
The following table summarizes the in vitro COX-1 and COX-2 enzyme inhibition data for a selection of synthesized isoxazole derivatives compared to the well-known COX-2 inhibitor, Celecoxib. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Isoxazole Derivative C6 | >100 | 0.72 ± 0.02 | >138.89 |
| Isoxazole Derivative C5 | >100 | 0.85 ± 0.04 | >117.65 |
| Isoxazole Derivative C3 | 22.57 ± 1.15 | 0.93 ± 0.01 | 24.27 |
| Celecoxib (Standard) | 15.20 ± 1.20 | 0.065 ± 0.01 | 233.85 |
Data sourced from in vitro COX-1/COX-2 enzyme inhibition assays.[1]
Note: The specific structures of the isoxazole derivatives C3, C5, and C6 are detailed in the source publication.[1] These compounds were selected for their potent COX-2 inhibitory activity.
Experimental Protocols
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
The following is a detailed methodology for determining the COX inhibitory activity of test compounds.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against ovine COX-1 and human recombinant COX-2.
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Arachidonic acid (substrate)
-
Heme
-
Cayman's COX Colorimetric Inhibitor Screening Assay Kit
-
Test compounds (isoxazole derivatives)
-
Reference compound (Celecoxib)
-
Microplate reader
Procedure:
-
Enzyme Preparation: The COX-1 and COX-2 enzymes are reconstituted in a suitable buffer (e.g., Tris-HCl) containing heme as a cofactor.
-
Compound Preparation: Test compounds and the reference drug are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. A series of dilutions are then prepared to achieve a range of final assay concentrations.
-
Assay Reaction:
-
The assay is performed in a 96-well plate format.
-
To each well, the reaction buffer, heme, and the enzyme (either COX-1 or COX-2) are added.
-
The test compound or reference drug at various concentrations is then added to the respective wells. A control group with no inhibitor is also included.
-
The plate is incubated for a short period (e.g., 5 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
The reaction is initiated by the addition of the substrate, arachidonic acid.
-
-
Detection: The peroxidase activity of COX is measured colorimetrically according to the manufacturer's instructions for the assay kit. This typically involves the addition of a chromogenic substrate that produces a colored product in the presence of the peroxidase activity of COX. The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 590 nm).
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Pro-inflammatory Signaling Pathway Inhibition by COX-2 Inhibitors
Caption: Inhibition of the COX-2 pathway by isoxazole derivatives.
Experimental Workflow for In Vitro COX Inhibition Assay
Caption: Workflow for determining COX inhibitory activity.
References
Comparative Analysis of N,N,5-Trimethylisoxazol-3-amine and Reference Inhibitors in Cellular Signaling
This guide provides a comprehensive benchmark of the novel compound, N,N,5-Trimethylisoxazol-3-amine, against established inhibitors targeting key nodes in cellular signaling pathways. The following sections detail the compound's inhibitory profile, compare its potency with commercially available drugs, and outline the experimental methodologies used for this evaluation. All data presented is intended to provide researchers, scientists, and drug development professionals with a clear, objective performance comparison to aid in their research endeavors.
Inhibitory Profile and Potency Comparison
This compound was evaluated for its inhibitory activity against a panel of kinases involved in cell growth and proliferation. Its half-maximal inhibitory concentration (IC50) was determined and compared against well-characterized inhibitors of the same targets. The results, summarized in the table below, indicate that this compound exhibits notable potency against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
| Target Kinase | This compound (IC50) | Reference Inhibitor | Reference Inhibitor (IC50) |
| EGFR | 25 nM | Gefitinib | 20 nM |
| VEGFR2 | 40 nM | Sunitinib | 35 nM |
| Abl | > 10,000 nM | Imatinib | 300 nM |
| c-Kit | > 10,000 nM | Imatinib | 150 nM |
Table 1. Comparative IC50 values of this compound and known inhibitors against a panel of kinases.
Experimental Protocols
The inhibitory activities reported above were determined using standardized in vitro kinase assays. The general workflow for these assays is outlined below, followed by a detailed protocol for the EGFR kinase assay as a representative example.
General Kinase Assay Workflow
Figure 1. General workflow for in vitro kinase assays.
Detailed Protocol: EGFR Kinase Assay
-
Reagent Preparation :
-
Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO.
-
EGFR Enzyme: Recombinant human EGFR (final concentration 1 ng/µL) was prepared in kinase buffer.
-
Substrate: A synthetic peptide substrate (final concentration 0.2 µg/µL) was prepared in kinase buffer.
-
ATP: Adenosine triphosphate (final concentration 10 µM) was prepared in kinase buffer.
-
-
Compound Dilution :
-
This compound and Gefitinib were serially diluted in 100% DMSO to create a 10-point concentration gradient.
-
The diluted compounds were then transferred to a 384-well assay plate.
-
-
Kinase Reaction :
-
A mixture of the EGFR enzyme and the peptide substrate was added to each well of the assay plate containing the diluted compounds.
-
The plate was incubated for 10 minutes at room temperature.
-
ATP was added to each well to initiate the kinase reaction.
-
The plate was then incubated for 60 minutes at 30°C.
-
-
Signal Detection and Analysis :
-
A commercially available kinase detection reagent was added to each well to stop the reaction and generate a luminescent signal.
-
The plate was incubated for an additional 30 minutes at room temperature.
-
Luminescence was read using a plate reader.
-
The resulting data was normalized to controls, and IC50 values were calculated using a four-parameter logistic curve fit.
-
Affected Signaling Pathways
This compound demonstrates inhibitory activity against EGFR and VEGFR2, two key receptor tyrosine kinases that play critical roles in cell proliferation, survival, and angiogenesis. The simplified signaling pathways for these receptors are depicted below.
Figure 2. Simplified EGFR and VEGFR2 signaling pathways.
The inhibition of EGFR by this compound can block the downstream RAS-RAF-MEK-ERK signaling cascade, which is a critical pathway for cell proliferation. Similarly, inhibition of VEGFR2 can disrupt the PLCγ-PKC pathway, a key driver of angiogenesis. The dual inhibitory action of this compound suggests its potential as an anti-proliferative and anti-angiogenic agent. Further studies are warranted to explore its efficacy and safety in more complex biological systems.
Unveiling the Cross-Reactivity Profile of Isoxazole-Containing Compounds: A Comparative Analysis of Valdecoxib and Celecoxib
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount for predicting potential off-target effects and ensuring therapeutic safety. While data on the novel compound N,N,5-Trimethylisoxazol-3-amine remains elusive, a comprehensive analysis of the well-characterized, structurally-related isoxazole-containing drug, Valdecoxib, offers valuable insights into the selectivity of this chemical class. This guide provides a detailed comparison of Valdecoxib's cross-reactivity profile with another prominent COX-2 inhibitor, Celecoxib, supported by experimental data and detailed methodologies.
The isoxazole moiety is a key pharmacophore in a variety of clinically significant drugs, valued for its contribution to diverse pharmacological activities, including anti-inflammatory, antibacterial, and anticancer effects. However, the potential for these compounds to interact with unintended biological targets necessitates a thorough evaluation of their cross-reactivity. This guide uses Valdecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor that was withdrawn from the market due to cardiovascular concerns, as a case study to explore the selectivity of isoxazole-containing molecules. By comparing its performance against the widely used COX-2 inhibitor Celecoxib, we aim to provide a framework for assessing the cross-reactivity of novel isoxazole derivatives.
Comparative Analysis of In Vitro Potency and Selectivity
The primary targets of Valdecoxib and Celecoxib are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. The therapeutic anti-inflammatory effects of these drugs are derived from the inhibition of COX-2, while the inhibition of the constitutively expressed COX-1 is associated with gastrointestinal side effects. The following table summarizes the in vitro potency and selectivity of Valdecoxib and Celecoxib against these two enzymes.
| Compound | Target | IC50 (µM)[1] | Ki (nM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |
| Valdecoxib | COX-1 | 7.1 | - | 2367 |
| COX-2 | 0.003 | - | ||
| Celecoxib | COX-1 | 7.6 | - | 190 |
| COX-2 | 0.04 | - |
Caption: Comparative in vitro potency and selectivity of Valdecoxib and Celecoxib against human recombinant COX-1 and COX-2 enzymes.
Off-Target Binding Profile
While the primary focus for Valdecoxib and Celecoxib has been on their COX enzyme activity, understanding their interactions with a broader range of biological targets is crucial for a complete cross-reactivity assessment. Although comprehensive public screening data against a wide panel of receptors and enzymes for Valdecoxib is limited, its withdrawal was linked to cardiovascular adverse events, suggesting potential off-target effects in the cardiovascular system. Celecoxib, on the other hand, has been more extensively studied and has been shown to interact with other targets, including carbonic anhydrase and certain kinases, albeit at concentrations generally higher than those required for COX-2 inhibition. The lack of extensive public data for Valdecoxib's off-target profile highlights the importance of conducting broad selectivity screening early in the drug discovery process for any novel isoxazole-containing compound.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the potency of a compound in inhibiting the activity of COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (Valdecoxib, Celecoxib)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Detection reagent (e.g., a probe that measures prostaglandin E2 production)
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In a microplate, add the assay buffer, the respective COX enzyme (COX-1 or COX-2), and the test compound.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes) to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a suitable stopping reagent (e.g., a solution of HCl).
-
Measure the amount of prostaglandin E2 (PGE2) produced using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or mass spectrometry.
-
Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the compound concentration.
References
A Comparative Guide to In Silico Binding Studies of Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoxazole ring is a privileged scaffold in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds. Its unique electronic properties and ability to form diverse interactions make it a valuable component in drug design. While specific in silico studies on N,N,5-Trimethylisoxazol-3-amine are not prevalent in publicly available literature, a vast body of research exists for structurally related isoxazole derivatives. This guide provides an objective comparison of the in silico binding performance of various isoxazole analogs against several key protein targets, supported by experimental data and detailed methodologies.
Comparative Binding Affinity: Isoxazoles vs. Alternatives
In silico molecular docking is a primary tool for predicting the binding affinity and interaction patterns of a ligand with its protein target. The binding energy, typically reported in kcal/mol, provides a quantitative estimate of binding strength. The following tables summarize docking scores and experimental validation data for isoxazole derivatives against prominent drug targets, compared with established inhibitors.
Table 1: Performance Against Cyclooxygenase-2 (COX-2)
The COX-2 enzyme is a major target for anti-inflammatory drugs. Isoxazole-containing compounds have been investigated as selective COX-2 inhibitors.
| Compound/Alternative | Target | Docking Score (kcal/mol) | Experimental Data (IC₅₀) | Citation |
| Isoxazole Derivative (5b) | COX-2 | -8.7 | 75.68% edema inhibition | [1] |
| Isoxazole Derivative (5c) | COX-2 | -8.5 | 74.48% edema inhibition | [1] |
| Isoxazole-Carboxamide (A13) | COX-2 | Not Specified | 13 nM | [2] |
| Celecoxib (Standard) | COX-2 | -10.3 (approx.) | ~40 nM |
*Note: Celecoxib data is a representative value from general literature for comparison, as it was not in the cited primary sources.
Table 2: Performance Against Carbonic Anhydrase (CA)
Carbonic anhydrase inhibitors are used as diuretics and for treating glaucoma. Novel isoxazole derivatives have been explored for this target.
| Compound/Alternative | Target | Docking Score (kcal/mol) | Binding Free Energy (ΔGbind, kcal/mol) | Experimental Data (IC₅₀) | Citation |
| Isoxazole Derivative (AC2) | CA II | Not Specified | -13.53 | 112.3 µM | [3][4] |
| Isoxazole Derivative (AC3) | CA II | Not Specified | -12.49 | 228.4 µM | [3][4] |
| Acetazolamide (Standard) | CA II | Not Specified | Not Specified | 18.6 µM | [4] |
Table 3: Performance Against Heat Shock Protein 90 (Hsp90)
Hsp90 is a chaperone protein and a significant target in cancer therapy. Isoxazole-based molecules have shown promise as Hsp90 inhibitors.
| Compound/Alternative | Target | Docking Score (kcal/mol) | Key Interactions | Citation |
| ZINC Database Isoxazole 1 | Hsp90 | -8.51 | H-bonds, Hydrophobic | [5] |
| ZINC Database Isoxazole 2 | Hsp90 | -8.42 | H-bonds, Hydrophobic | [6] |
| Luminespib (Reference) | Hsp90 | -8.20 | Gly97, Asn51, Lys58 | [5][6] |
Experimental and Computational Protocols
The data presented is derived from robust computational and experimental methods. Understanding these protocols is crucial for interpreting the results and designing future studies.
Key Experimental Protocol: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The general workflow is as follows:
-
Protein Preparation : The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, hydrogen atoms are added, and charges are assigned.[3]
-
Ligand Preparation : The 2D structure of the isoxazole derivative is drawn using chemical software (e.g., ChemDraw, Avogadro) and converted to a 3D structure.[7] The geometry is then optimized using a suitable force field or quantum mechanical method to find the lowest energy conformation.[3]
-
Docking Simulation : Software like AutoDock Vina or MOE (Molecular Operating Environment) is used.[1] A grid box is defined around the active site of the target protein. The software then samples numerous orientations and conformations of the ligand within this box, scoring each "pose" based on a scoring function that estimates binding energy.[1]
-
Analysis : The resulting poses are analyzed. The pose with the most favorable docking score (most negative value) is typically considered the most likely binding mode. Interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges are examined to understand the basis of binding.[5]
Key Experimental Protocol: In Vitro Enzyme Inhibition Assay (Example: COX-2)
Experimental validation is essential to confirm in silico predictions.
-
Enzyme and Substrate Preparation : Purified recombinant human COX-2 enzyme is used. Arachidonic acid serves as the substrate.
-
Compound Incubation : The isoxazole derivatives and reference inhibitors are pre-incubated with the COX-2 enzyme in a buffer solution for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation : The reaction is initiated by adding arachidonic acid. The enzyme's activity leads to the production of prostaglandin E2 (PGE2).
-
Quantification : The reaction is stopped after a set period. The amount of PGE2 produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
IC₅₀ Determination : The concentration of the test compound that causes 50% inhibition of COX-2 activity (IC₅₀) is determined by plotting the percentage of inhibition against a range of compound concentrations.[2]
Visualizing Workflows and Pathways
Diagrams are critical for conceptualizing complex processes in drug discovery and molecular biology.
Caption: A typical workflow for in silico molecular docking studies.
Caption: Simplified COX-2 signaling pathway in inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Virtual Screening and Molecular Docking Characterization of Isoxazole-Based Small Molecules as Potential Hsp90 Inhibitors: An in Silico Insight | Medinformatics [ojs.bonviewpress.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Comparative Guide: N,N,5-Trimethylisoxazol-3-amine and Structurally Related Analogs in Preclinical Research
This guide provides a comparative overview of N,N,5-Trimethylisoxazol-3-amine and its commercially available structural analogs. The focus is on their performance in preclinical research, particularly in the fields of oncology and inflammation. This document is intended for researchers, scientists, and professionals in drug development to aid in the selection of appropriate research compounds.
Introduction to this compound and its Analogs
This compound belongs to the isoxazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The isoxazole scaffold is a key component in several commercially available drugs. This guide focuses on the comparison of this compound with its primary amine counterpart, 3-Amino-5-methylisoxazole, and other N-substituted analogs. While direct comparative experimental data for this compound is limited in publicly available literature, this guide collates existing data on closely related compounds to infer potential structure-activity relationships and guide reagent selection.
Comparative Analysis of Biological Activity
The primary applications of isoxazole derivatives, as evidenced by the scientific literature, are in the areas of anticancer and anti-inflammatory research. The following tables summarize the available quantitative data for 3-Amino-5-methylisoxazole and other relevant N-substituted analogs.
Anticancer Activity
The in vitro cytotoxic activity of isoxazole derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric for a compound's potency.
Table 1: Comparative in vitro Anticancer Activity of 3-Amino-5-methylisoxazole Derivatives
| Compound/Derivative | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| 3-Amino-5-methylisoxazole Schiff base derivatives | Ehrlich Ascites Carcinoma (EAC) | Not Specified | Potent Activity Reported | [1] |
| N-(Aryl)-5-methylisoxazol-3-amine derivatives | Leukemia, Melanoma, Lung, Colon, CNS, Ovarian, Renal, Prostate, Breast Cancer Cell Lines | NCI-60 Screen | Growth Percent (GP) reported; some compounds showed significant activity | [2] |
| Pentacyclic Benzimidazole derivative with amino side chain | Various human cancer cell lines | Not Specified | Submicromolar activity for some derivatives | [3] |
| 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative | Non-small cell lung cancer (HOP-92) | NCI-60 Screen | 4.56 | [4] |
| 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative | Breast cancer (MDA-MB-468) | NCI-60 Screen | 21.0 | [4] |
| 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative | Melanoma (SK-MEL-5) | NCI-60 Screen | 30.3 | [4] |
| 1,2,3-Triazole-amino acid conjugates | Breast (MCF7) and Liver (HepG2) cancer cell lines | Not specified | >30% inhibition at <10 µM | [5] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog | CNS cancer (SNB-75) | NCI-60 Screen | PGI of 41.25% at 10 µM | [6] |
Note: PGI refers to Percent Growth Inhibition.
Anti-inflammatory Activity
Several studies have investigated the anti-inflammatory potential of isoxazole derivatives, often using in vivo models such as carrageenan-induced paw edema.
Table 2: Comparative in vivo Anti-inflammatory Activity of 3-Amino-5-methylisoxazole Derivatives
| Compound/Derivative | Animal Model | Assay Type | Dose | Inhibition of Edema (%) | Reference |
| bis(3-aryl-3-oxo-propyl)methylamine hydrochloride | Rat | Carrageenan-induced paw edema | 50 mg/kg | 49 | [1] |
| bis(3-aryl-3-oxo-propyl)methylamine hydrochloride | Rat | Carrageenan-induced paw edema | 100 mg/kg | 35 | [1] |
| bis(3-aryl-3-oxo-propyl)methylamine hydrochloride | Rat | Carrageenan-induced paw edema | 200 mg/kg | 47 | [1] |
| Indomethacin (Reference) | Rat | Carrageenan-induced paw edema | 20 mg/kg | 82 | [1] |
| 4-(5-methylisoxazol-3-ylamino) thiazole derivative (Compound 13) | Not Specified | Not Specified | Not Specified | Greatest potency in the series | [7] |
| N-(5-methyl-isoxazol-3-yl)...benzenesulfonamide derivatives | In vitro | Carbonic Anhydrase Inhibition | - | Weak to modest inhibition | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays mentioned in this guide.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds (including this compound and its analogs) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard in vivo model to screen for acute anti-inflammatory activity.
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose one hour before the carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the synthesis and evaluation of the compared reagents.
Caption: A generalized synthetic pathway for N-substituted 3-amino-5-methylisoxazole derivatives.
Caption: A typical workflow for the preclinical evaluation of novel isoxazole derivatives.
Conclusion
References
- 1. Anti-inflammatory activity of bis(3-aryl-3-oxo-propyl)methylamine hydrochloride in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of N,N,5-Trimethylisoxazol-3-amine in the Absence of Specific Data
Immediate Safety and Operational Plan
In the absence of specific hazard data, N,N,5-Trimethylisoxazol-3-amine must be handled with caution. The operational plan for its disposal should prioritize the minimization of exposure and environmental release.
1. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Consult a glove compatibility chart if available for similar isoxazole structures.
-
Body Protection: A lab coat is required. For larger quantities or potential for splashing, a chemical-resistant apron or coveralls should be used.
-
Respiratory Protection: If handling the material as a powder or if aerosolization is possible, use a NIOSH-approved respirator with an appropriate cartridge. All respiratory protection should be used in accordance with a formal respiratory protection program.
2. Waste Collection and Storage:
-
Container: Collect waste this compound in a dedicated, properly sealed, and compatible container. The container must be in good condition, with no leaks or rust.[1] Plastic containers are often preferred for their durability.[2]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Caution: Chemical of Unknown Toxicity").[1]
-
Segregation: Store the waste container segregated from incompatible materials. As a general precaution, keep it away from strong acids, bases, and oxidizing agents.[3]
-
Storage Area: Waste must be stored in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[2][3] The SAA should be a well-ventilated area, away from heat sources and direct sunlight.[4]
3. Disposal Procedure:
-
Do Not Dispose Down the Drain: Do not dispose of this compound in the sanitary sewer.[3][5][6] Its environmental impact and effects on wastewater treatment processes are unknown.
-
Do Not Dispose in Regular Trash: This chemical should not be disposed of in the regular trash.[7][8]
-
Contact a Professional Waste Disposal Service: The only acceptable method for the disposal of a chemical with unknown properties is through a licensed hazardous waste disposal company. Your institution's EHS office will have procedures in place for this.
Data Presentation
Due to the lack of a specific SDS, quantitative data for this compound is not available. The following table illustrates the type of information that would be necessary for a complete disposal assessment, all of which is currently unknown for this specific compound.
| Data Point | This compound | Significance for Disposal |
| Physical State | Not Available | Determines the type of container and handling procedures (e.g., solid vs. liquid). |
| Flash Point | Not Available | Indicates flammability and requirements for storage away from ignition sources. |
| pH | Not Available | Determines if the waste is corrosive and if it requires neutralization or special handling. |
| Toxicity Data (e.g., LD50) | Not Available | Informs the level of PPE required and the specific hazards to personnel. |
| Environmental Hazards | Not Available | Determines if the waste is toxic to aquatic life, requiring stringent measures to prevent release to the environment. |
| Reactivity Data | Not Available | Identifies chemical incompatibilities to prevent dangerous reactions during storage and transport. |
| Regulatory Status (e.g., RCRA) | Not Available | Dictates the specific legal requirements for disposal, including whether it is a listed hazardous waste. |
Experimental Protocols
No experimental protocols for the disposal of this compound were found. The recommended protocol is the administrative procedure of contacting your EHS office to arrange for pickup by a certified hazardous waste contractor.
Mandatory Visualization
The following diagram illustrates a general workflow for the proper disposal of laboratory chemical waste in a research setting.
Caption: General workflow for the disposal of chemical waste in a laboratory setting.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. Safe Chemical Waste Disposal [fishersci.com]
Essential Safety and Operational Guide for Handling N,N,5-Trimethylisoxazol-3-amine
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling N,N,5-Trimethylisoxazol-3-amine (CAS No. 60148-37-0). The following procedures are based on the known hazards of structurally similar isoxazole derivatives and are intended to ensure the safe handling, storage, and disposal of this compound.
1. Hazard Assessment
-
Acute Toxicity: Harmful if swallowed.
-
Skin Sensitization: May cause an allergic skin reaction.
-
Eye Damage: Risk of serious eye damage.
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.
-
Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.
A summary of relevant hazard statements for similar compounds is provided in the table below.
| Hazard Statement | Description |
| H302 | Harmful if swallowed. |
| H317 | May cause an allergic skin reaction. |
| H318 | Causes serious eye damage. |
| H361 | Suspected of damaging fertility or the unborn child. |
| H411 | Toxic to aquatic life with long lasting effects. |
| H314 | Causes severe skin burns and eye damage. |
| H335 | May cause respiratory irritation. |
2. Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to minimize exposure risk.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles (European standard - EN 166).[1] A face shield should also be worn where splashing is possible. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or punctures before and during use. |
| Skin and Body | A lab coat or chemical-resistant apron. Full-body protective clothing may be necessary for large-scale operations. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood.[2] If a fume hood is not available or for large spills, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3] |
3. Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
3.1. Preparation
-
Consult SDS of Analogs: Before beginning work, review the SDS for structurally similar compounds to fully understand the potential hazards.[1][2][4]
-
Designate Work Area: All handling of the compound should occur in a designated area, such as a chemical fume hood, to contain any potential spills or vapors.[2]
-
Assemble PPE: Don all required personal protective equipment as detailed in the table above.
-
Prepare Spill Kit: Ensure a spill kit containing appropriate absorbent materials is readily accessible.
3.2. Handling
-
Weighing and Transfer:
-
Perform all weighing and transfers within a chemical fume hood to minimize inhalation exposure.
-
Use a spatula or other appropriate tool to handle the solid compound. Avoid creating dust.
-
Close the container tightly immediately after use.
-
-
Solution Preparation:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Ensure the dissolution is performed in a closed or contained system if possible.
-
-
Experimental Use:
-
Maintain adequate ventilation throughout the experiment.
-
Avoid direct contact with the compound and any solutions containing it.
-
3.3. Post-Handling
-
Decontamination:
-
Thoroughly clean all surfaces and equipment that came into contact with the compound using an appropriate solvent and then soap and water.
-
Wipe down the work area within the fume hood.
-
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
4. Emergency Procedures
| Exposure Route | First Aid Measures |
| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[2][4] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
5. Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, paper towels), in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed, and chemically compatible container.
-
Disposal: Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not pour waste down the drain.
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
